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Core Science & Biosynthesis

Foundational

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA: A Technical Guide to its Mechanism and Application as a Furin Inhibitor

Abstract Furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family, is a critical enzyme in the post-translational modification and maturation of a vast array of proteins. Its ubiquitous exp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family, is a critical enzyme in the post-translational modification and maturation of a vast array of proteins. Its ubiquitous expression and role in activating precursor proteins—ranging from hormones and growth factors to viral glycoproteins and bacterial toxins—position it as a key player in both health and disease.[1][2][3] Consequently, potent and specific inhibitors of furin are invaluable tools for biochemical research and potential therapeutic leads. This technical guide provides an in-depth examination of Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK), a widely used, potent, and irreversible furin inhibitor. We will dissect its mechanism of action, provide detailed protocols for its experimental characterization, and discuss its applications and inherent limitations for researchers and drug development professionals.

The Furin Proprotein Convertase: A Master Regulator of Protein Activation

Furin is a Type I transmembrane protein that primarily resides in the trans-Golgi Network (TGN), where it processes newly synthesized proteins transiting the secretory pathway.[2] It recognizes and cleaves its substrates at specific polybasic amino acid sequences, most commonly Arg-X-Lys/Arg-Arg↓ (where X is any amino acid and ↓ denotes the cleavage site).[4]

The physiological importance of furin is extensive. It is essential for the maturation of:

  • Hormones and Growth Factors: Pro-nerve growth factor (pro-NGF), pro-transforming growth factor-beta (pro-TGF-β), and the insulin pro-receptor.[4]

  • Viral Glycoproteins: The envelope proteins of numerous viruses, including HIV, influenza, Ebola, and coronaviruses like SARS-CoV-2, require furin cleavage to become fusion-competent and infectious.[2][5][6]

  • Bacterial Toxins: Toxins from pathogens such as Bacillus anthracis (anthrax) and Pseudomonas aeruginosa are activated by furin cleavage.[4]

Given its central role in these pathways, inhibiting furin activity offers a powerful strategy to study these processes and to develop host-directed therapies against various diseases.

Anatomy of an Inhibitor: The Structure of Decanoyl-RVKR-CMK

Decanoyl-RVKR-CMK is a synthetic, cell-permeable peptide derivative designed for potent and irreversible inhibition of furin and related proprotein convertases.[6][7] Its structure is a masterful example of rational drug design, with each component serving a distinct purpose:

  • Decanoyl Group (Dec-): A ten-carbon acyl chain attached to the N-terminus. This lipid modification significantly increases the hydrophobicity of the peptide, enhancing its ability to permeate cell membranes and access furin within the TGN.

  • Arg-Val-Lys-Arg (RVKR): This tetrapeptide sequence is a high-affinity mimetic of the consensus cleavage site recognized by furin. This "homing sequence" provides specificity, guiding the inhibitor directly to the enzyme's active site.[8]

  • Chloromethyl Ketone (-CMK): This is the reactive "warhead" of the inhibitor. The ketone group positions the molecule within the active site, while the highly electrophilic chloromethyl group is poised to react with a key nucleophilic residue, leading to irreversible inactivation.[9][10]

  • Trifluoroacetate (.TFA): This is a counter-ion remaining from the high-performance liquid chromatography (HPLC) purification process. It is generally not involved in the inhibitory mechanism but is part of the supplied compound.

The Mechanism of Action: Substrate Mimicry and Covalent Inactivation

The inhibitory action of Dec-RVKR-CMK is a two-step process that culminates in the formation of a stable, covalent bond with the enzyme, rendering it permanently inactive.

Step 1: Competitive Binding The RVKR peptide sequence of the inhibitor mimics a natural substrate, allowing it to bind competitively to the furin active site. The basic side chains of the arginine and lysine residues form favorable electrostatic interactions with acidic residues within the S1, S2, and S4 subsites of the furin binding pocket.[4]

Step 2: Irreversible Covalent Modification Once docked in the active site, the chloromethyl ketone moiety is positioned in close proximity to the catalytic triad of furin (Asp153, His194, and Ser368).[11] The nitrogen of the imidazole ring of the catalytic histidine (His194) acts as a nucleophile, attacking the carbon of the chloromethyl group.[9] This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the enzyme.[9][11] This alkylation of the catalytic histidine permanently destroys the enzyme's catalytic activity.[11] Because this is a chemical modification, the inhibition is irreversible.[6][7]

Mechanism_of_Action cluster_0 Furin Active Site Furin Active Furin Enzyme (Catalytic His194) Complex Reversible Enzyme-Inhibitor Complex (Docking) Furin->Complex Competitive Binding Inhibitor Dec-RVKR-CMK Inhibitor->Complex Inactive Covalently Modified Inactive Furin Complex->Inactive Covalent Alkylation of His194

Caption: Mechanism of furin inhibition by Dec-RVKR-CMK.

Experimental Characterization of Furin Inhibition

Validating and quantifying the inhibitory activity of Dec-RVKR-CMK is crucial. This section provides field-proven methodologies for both in vitro and cell-based characterization.

In Vitro Potency Assessment: Fluorogenic Inhibition Assay

This assay determines the inhibitor's potency (typically as an IC₅₀ value) by measuring its ability to block the cleavage of a synthetic, fluorogenic substrate.

Principle: A quenched fluorogenic peptide substrate, such as Boc-RVRR-AMC (7-amino-4-methylcoumarin), is used. This substrate contains the furin recognition sequence linked to a fluorescent reporter (AMC) that is quenched by a blocking group (Boc). When active furin cleaves the peptide, AMC is released, and its fluorescence can be measured over time. The presence of an inhibitor will slow the rate of fluorescence increase.[1][12][13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5).

    • Recombinant Human Furin: Dilute to a working concentration (e.g., 1-5 ng/µL) in cold assay buffer. Keep on ice.[12]

    • Fluorogenic Substrate: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM) in assay buffer.

    • Dec-RVKR-CMK: Prepare a 1 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Inhibitor Pre-incubation: To appropriate wells, add 10 µL of each Dec-RVKR-CMK dilution. Add 80 µL of diluted furin enzyme solution to each well.[12] Include "no inhibitor" (enzyme control) and "no enzyme" (background control) wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of the working substrate solution to all wells to initiate the reaction (final volume 100 µL).

    • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates to the enzyme control (100% activity) and background control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Potency of Dec-RVKR-CMK

Target Reported IC₅₀ / Kᵢ Cell/Assay Type Reference
Furin ~1 nM (Kᵢ) In Vitro [11]
SARS-CoV-2 Cell Entry 57 nM (IC₅₀) Plaque Reduction Assay [15]
Zika Virus (ZIKV) 18.59 µM (IC₅₀) Vero Cells [5]

| Japanese Encephalitis Virus (JEV) | 19.91 µM (IC₅₀) | Vero Cells |[5] |

Assay_Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions B Add Inhibitor & Enzyme to Plate A->B C Pre-incubate (e.g., 30 min @ 37°C) Allows for irreversible binding B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Kinetic Fluorescence Reading (Ex/Em ~360/460 nm) D->E F Data Analysis: Calculate Rates -> Plot Inhibition Curve -> Determine IC₅₀ E->F

Caption: Workflow for in vitro fluorogenic furin inhibition assay.

Cellular Efficacy Assessment: Western Blot Analysis

This method provides direct evidence of furin inhibition within a cellular context by monitoring the processing of a known furin substrate.

Principle: In untreated cells, furin cleaves its proprotein substrates into a mature, smaller form. When cells are treated with Dec-RVKR-CMK, furin is inhibited, leading to an accumulation of the uncleaved, larger precursor protein and a corresponding decrease in the mature form. This shift can be visualized by Western blotting.[5][16]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO, Vero, or a cell line known to express a specific furin substrate) and grow to ~70% confluency.

    • Treat the cells with varying concentrations of Dec-RVKR-CMK (e.g., 0, 10, 50, 100 µM) in fresh culture medium.[5][16] Include a vehicle control (DMSO).

    • Incubate for a suitable period (e.g., 24-48 hours) to allow for protein turnover and accumulation of the pro-form.

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail (that does not inhibit serine proteases).

    • Collect the lysates, clarify by centrifugation, and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the furin substrate of interest (e.g., anti-prM for flaviviruses, anti-TGF-β).[5]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the blot for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Expected Outcome: The Western blot will show a dose-dependent increase in the band intensity of the precursor protein and a decrease in the band intensity of the mature protein in cells treated with Dec-RVKR-CMK.[5][16]

Applications, Specificity, and Scientific Considerations

Applications: Dec-RVKR-CMK is an essential tool for:

  • Virology: Investigating the role of furin in viral maturation and infectivity for a wide range of pathogens.[5][6]

  • Oncology: Studying the processing of proproteins involved in tumor growth, invasion, and metastasis, such as growth factors and matrix metalloproteinases.[17]

  • Cell Biology: Elucidating the fundamental roles of proprotein convertases in cellular homeostasis and protein trafficking.[15][17]

Specificity and Limitations: While the RVKR motif provides a degree of specificity for furin, it's important to recognize that Dec-RVKR-CMK is a broad-spectrum inhibitor of the subtilisin/Kex2p-like proprotein convertase family.[6][7][17] It will also potently inhibit PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[7] This lack of absolute specificity is a critical consideration when interpreting experimental results. Furthermore, the reactive nature of the chloromethyl ketone group means it can be attacked by other nucleophiles in a biological system, limiting its stability and potential for in vivo therapeutic use without further modification.[4][11]

Conclusion

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is a powerful and indispensable research tool for probing the function of furin and related proprotein convertases. Its rational design, combining a substrate-mimetic sequence for specificity with a reactive CMK warhead for irreversible covalent inactivation, makes it highly potent. By understanding its precise mechanism of action and employing robust experimental methodologies as detailed in this guide, researchers can effectively leverage this inhibitor to unravel complex biological processes and explore novel therapeutic strategies targeting proprotein convertase-dependent pathways.

References

  • Iqbal, M., et al. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses. Available from: [Link]

  • BPS Bioscience. Decanoyl-RVKR-CMK. BPS Bioscience Product Data Sheet. Available from: [Link]

  • BPS Bioscience. (n.d.). Decanoyl-RVKR-CMK. BPS Bioscience. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Decanoyl-RVKR-CMK | 150113-99-8. Retrieved from [Link]

  • Betzel, C., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry. Available from: [Link]

  • Zhdanov, D. D., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI. Available from: [Link]

  • Hardes, K., et al. (2015). Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Covalent Dec-RVKR-CMK furin inhibitor. Retrieved from [Link]

  • BPS Bioscience. Furin Protease Assay Kit. BPS Bioscience Product Data Sheet. Available from: [Link]

  • Ranjeet, R. & Kisiel, W. (1989). Zymogen/enzyme discrimination using peptide chloromethyl ketones. Journal of Biological Chemistry. Available from: [Link]

  • Thomas, G. (2002). FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. Nature Reviews Molecular Cell Biology. Available from: [Link]

  • Lee, J. & Kim, H. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. The Journal of Immunology. Available from: [Link]

  • Amsbio. (n.d.). Furin Protease Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of cellular furin. Left panel, Western blotting of total cell... Retrieved from [Link]

  • Jean, F., et al. (1995). An internally quenched fluorogenic substrate of prohormone convertase 1 and furin leads to a potent prohormone convertase inhibitor. Biochemical Journal. Available from: [Link]

  • ResearchGate. (n.d.). Putative model of RVKR peptide bound to human MSPL. Retrieved from [Link]

  • G. D. S., et al. (2024). Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Imperial College London. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press. Available from: [Link]

  • Bennett, E. P., et al. (2016). The furin inhibitor Dec-RVKR-CMK inhibits processing of the P2 reporter... ResearchGate. Available from: [Link]

Sources

Exploratory

Molecular weight and chemical structure of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA

Technical Whitepaper: Decanoyl-Arg-Val-Lys-Arg-CMK.TFA Structure, Properties, and Application in Proprotein Convertase Inhibition Executive Summary Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) , commonly su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Decanoyl-Arg-Val-Lys-Arg-CMK.TFA Structure, Properties, and Application in Proprotein Convertase Inhibition

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) , commonly supplied as a Trifluoroacetate (TFA) salt, is a potent, irreversible, cell-permeable inhibitor of the Proprotein Convertase (PC) family.[1] It is widely recognized as the "gold standard" reference inhibitor for Furin (PCSK3) and related subtilisin-like serine proteases (PC1, PC2, PC4, PACE4, PC5, and PC7).[1]

Its primary utility lies in blocking the proteolytic maturation of precursor proteins—including viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160) and bacterial toxins (e.g., Anthrax)—making it a critical reagent in virology, oncology, and cell biology research.[1] This guide details the physicochemical properties, mechanism of action, and standardized protocols for the effective use of Dec-RVKR-CMK.TFA.

Chemical Profile & Molecular Identity

The compound consists of a tetrapeptide recognition sequence (Arg-Val-Lys-Arg) mimicking the consensus Furin cleavage site, modified with an N-terminal decanoyl group to enhance cell permeability and a C-terminal chloromethylketone (CMK) warhead for irreversible inhibition.[1][2]

Physicochemical Data
PropertySpecification
Common Name Dec-RVKR-CMK; Furin Inhibitor I
CAS Number 150113-99-8
Chemical Formula (Free Base) C₃₄H₆₆ClN₁₁O₅
Molecular Weight (Free Base) 744.42 g/mol
Salt Form Trifluoroacetate (TFA)
Molecular Weight (Salt) Varies by batch (typically ~858.44 g/mol for mono-TFA)
Solubility DMSO (33 mg/mL), Water (1 mg/mL), Ethanol (33 mg/mL)
Appearance White to off-white lyophilized powder
Stability Solid: >1 year at -20°C; Aqueous Soln: Unstable (Hydrolysis)
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Critical Note on Molarity: Most commercial preparations are supplied as the TFA salt. However, molarity calculations should ideally be based on the net peptide content or the Free Base MW (744.42 g/mol ) if the specific salt stoichiometry is unknown, to ensure consistent active inhibitor concentration.[1]

Mechanism of Action

Dec-RVKR-CMK functions as a suicide inhibitor . Its efficacy relies on a two-step mechanism:

  • Recognition (Competitive Binding): The Arg-Val-Lys-Arg (RVKR) sequence acts as a substrate mimic, fitting precisely into the S1-S4 binding pockets of Furin.[1] The polybasic nature (Arginine/Lysine) is critical for electrostatic attraction to the negatively charged active site cleft of Proprotein Convertases.[1]

  • Irreversible Alkylation: Once bound, the C-terminal chloromethylketone (CMK) group is positioned adjacent to the catalytic triad. The CMK electrophile undergoes a nucleophilic attack by the active site Histidine (specifically the imidazole nitrogen), forming a stable covalent bond.[1] This permanently disables the enzyme's capacity to perform proteolysis.

Mechanistic Pathway Diagram

FurinInhibition cluster_0 Critical Interaction Inhibitor Dec-RVKR-CMK (Substrate Mimic) Complex Michaelis Complex (Reversible Binding) Inhibitor->Complex Enters S1-S4 Pockets Enzyme Furin/PC (Active Enzyme) Enzyme->Complex Recognition Alkylation Nucleophilic Attack (His Residue on CMK) Complex->Alkylation Positioning of Warhead DeadEnzyme Covalently Modified Enzyme (Irreversibly Inactive) Alkylation->DeadEnzyme Alkylation of Active Site Histidine

Figure 1: Step-wise mechanism of irreversible Furin inactivation by Dec-RVKR-CMK.

Experimental Protocols

To ensure reproducibility, the following protocols prioritize the stability of the CMK group, which is prone to spontaneous hydrolysis in water.

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution.

  • Calculate Mass: For 1 mg of Dec-RVKR-CMK (Free Base MW 744.42), the required volume for 10 mM is 134 µL .

    • Correction: If using the salt form (e.g., MW ~858), adjust mass accordingly. (1 mg Salt / 858 g/mol ≈ 1.16 µmol.[1] 1.16 µmol / 10 mM = 116 µL).[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or buffers for stock preparation.

  • Dissolution: Vortex gently until fully dissolved.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protect from moisture (use desiccated containers).[1]

In Vitro Cell Culture Protocol

Target Concentration: 25 µM – 50 µM (Common effective range).[1] Toxicity Threshold: >100 µM (Monitor for non-specific cytotoxicity).[1][2]

  • Seed Cells: Plate cells (e.g., Vero E6, HEK293T, HeLa) and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw a 10 mM DMSO stock aliquot.

    • Dilute directly into pre-warmed culture media.

    • Example: For 50 µM final concentration, add 1 µL of 10 mM stock to 199 µL of media (1:200 dilution).

  • Treatment:

    • Aspirate old media.

    • Add media containing the inhibitor.

    • Incubation Time: 24 to 48 hours depending on the assay endpoint.

  • Viral Infection (If applicable):

    • For viral entry assays (e.g., SARS-CoV-2), pre-treat cells with Dec-RVKR-CMK for 1 hour prior to viral inoculation to ensure Furin blockade before the virus engages surface receptors.[1]

Experimental Workflow Diagram

Workflow cluster_experiment Cell Culture Treatment Lyophilized Lyophilized Powder (-20°C Storage) Stock Stock Solution (10 mM in DMSO) Lyophilized->Stock Dissolve in DMSO Aliquot Aliquot & Freeze (Avoid Freeze-Thaw) Stock->Aliquot Immediate Storage Dilution Dilute in Media (Working Conc: 25-50 µM) Aliquot->Dilution Thaw for Use PreTreat Pre-Incubation (1 Hour @ 37°C) Dilution->PreTreat Add to Cells Infection Viral Infection / Assay (Maintain Inhibitor Presence) PreTreat->Infection Proceed to Assay

Figure 2: Standardized workflow for storage and in vitro application.

Biological Applications & Significance

Virology (SARS-CoV-2 & HIV)

Many enveloped viruses utilize host Proprotein Convertases to cleave their envelope glycoproteins, a step essential for viral fusion and entry.[1]

  • SARS-CoV-2: The Spike (S) protein contains a polybasic Furin cleavage site (PRRAR↓SV) at the S1/S2 boundary.[1] Dec-RVKR-CMK inhibits this cleavage, preventing the formation of the fusion-competent S2 subunit and significantly reducing viral syncytia formation and infectivity [1, 2].[3]

  • HIV-1: Inhibits the processing of gp160 into gp120 and gp41.

Oncology

Furin is often upregulated in aggressive cancers. It processes substrates like Matrix Metalloproteinases (MMPs), IGF-1R, and VEGF-C. Dec-RVKR-CMK is used to validate Furin as a therapeutic target in reducing tumor metastasis and invasiveness.

Safety & Handling

  • Toxicity: The chloromethylketone group is a reactive alkylating agent. While Dec-RVKR-CMK is relatively specific due to the peptide sequence, high concentrations (>100 µM) can lead to non-specific alkylation of other cellular proteins and cytotoxicity.

  • Handling: Wear standard PPE (gloves, lab coat, goggles).[1] Work in a biosafety cabinet when handling powder to avoid inhalation.

  • Disposal: Treat as hazardous chemical waste due to the alkylating warhead.

References

  • Cheng, Y. W., et al. (2020).[1][4] Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects.[3] Cell Reports.

  • Hoffmann, M., et al. (2020).[1] SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell.

  • Garten, W., et al. (1994).[1][5] Processing of viral glycoproteins by the subtilisin-like endoprotease furin and its inhibition by specific peptidylchloroalkylketones. Biochimie.

  • BPS Bioscience. (n.d.).[1][6] Decanoyl-RVKR-CMK Product Data Sheet. [1]

  • Cayman Chemical. (n.d.).[1] Furin Inhibitor I (trifluoroacetate salt) Product Information.

Sources

Foundational

Targeting the S1/S2 Boundary: A Technical Whitepaper on Dec-RVKR-CMK as a Covalent Inhibitor of SARS-CoV-2 Spike Cleavage

Executive Summary & Biological Context The pathogenesis and cellular tropism of SARS-CoV-2 are fundamentally dictated by the proteolytic processing of its Spike (S) glycoprotein. Unlike earlier highly pathogenic coronavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The pathogenesis and cellular tropism of SARS-CoV-2 are fundamentally dictated by the proteolytic processing of its Spike (S) glycoprotein. Unlike earlier highly pathogenic coronaviruses (such as SARS-CoV), SARS-CoV-2 harbors a unique polybasic insertion (PRRAR↓SV) at the S1/S2 boundary[1]. This motif serves as a canonical recognition site for Furin and related proprotein convertases (PCs)[2]. Cleavage at this site during viral assembly pre-activates the spike, unlocking the fusion process required for viral entry into human respiratory cells[2].

To dissect this mechanism, researchers rely heavily on Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-chloromethylketone), the gold-standard in vitro peptidomimetic inhibitor of Furin[2]. This whitepaper provides an in-depth technical analysis of Dec-RVKR-CMK, exploring its molecular mechanism, quantitative pharmacodynamics, and the self-validating experimental workflows required to study SARS-CoV-2 entry pathways.

Molecular Causality: The Mechanism of Covalent Inhibition

Dec-RVKR-CMK is a highly specific, cell-permeable competitive inhibitor that targets the active site of Furin and other PCs[3]. As an application scientist, the choice of a chloromethylketone (CMK) warhead over a reversible inhibitor is a deliberate experimental strategy. Reversible inhibitors suffer from rapid off-rates, which can permit transient viral processing during the prolonged 48–72 hour cellular assembly phase.

The CMK moiety circumvents this by acting as a suicide substrate. The mechanism is driven by a two-step irreversible binding event:

  • Hemiketal Formation: The Ser368 alcohol group in Furin’s catalytic triad attacks the carbonyl carbon of Dec-RVKR-CMK, forming a tetrahedral hemiketal intermediate[3].

  • Covalent Displacement: The reactive chlorine atom on the inhibitor is displaced by the imidazole nitrogen of His194[3].

This permanently inactivates the enzyme, ensuring that nascent virions budding from the host cell are completely devoid of S1/S2 cleavage[4].

MOA Furin Furin Protease (Active Site: Ser368, His194) Spike SARS-CoV-2 Spike (PRRAR↓SV Motif) Furin->Spike Catalyzes cleavage Complex Furin:Dec-RVKR-CMK Complex (Hemiketal & Covalent Bond) Furin->Complex Irreversible binding Cleaved Cleaved S1/S2 (Fusion Competent) Spike->Cleaved Viral maturation Uncleaved Uncleaved Spike (Fusion Impaired) Spike->Uncleaved In presence of inhibitor Inhibitor Dec-RVKR-CMK (Covalent Inhibitor) Inhibitor->Furin Competes with Spike Complex->Spike Prevents cleavage

Mechanism of Furin inhibition by Dec-RVKR-CMK blocking SARS-CoV-2 Spike cleavage.

Quantitative Pharmacodynamics

Dec-RVKR-CMK exhibits potent, low-nanomolar efficacy against isolated enzymes and robust antiviral activity in cellular assays. The table below summarizes critical quantitative metrics for experimental design.

Target / Assay ContextIC50 / Ki ValueBiological SignificanceSource
Furin (Enzymatic) Ki ~ 1.0 nMDirect binding affinity to the Furin active site.[3]
Furin (Enzymatic) IC50 ~ 7 - 9 nMCleavage block of fluorogenic S1/S2 mimic peptides.[5]
PC1/3 & PACE4 Ki ~ 2.0 - 3.6 nMCross-reactivity with related proprotein convertases.[3]
SARS-CoV-2 (Cellular) IC50 = 57 nMPlaque reduction assay (live virus entry block).[3],[6]
SARS-CoV-2 (Cellular) IC50 ~ 5 µMInhibition of Spike-mediated cell-cell syncytia fusion.[7]

Self-Validating Experimental Workflows

To rigorously define the role of S1/S2 cleavage, experimental protocols must be designed as self-validating systems. This ensures that observed phenotypes (e.g., reduced infectivity) are causally linked to Furin inhibition rather than off-target cytotoxicity.

Protocol A: In Vitro Fluorogenic Peptide Cleavage Assay

This cell-free assay isolates the enzymatic variable, proving that Dec-RVKR-CMK directly inhibits the cleavage of the SARS-CoV-2 specific sequence.

  • Substrate Preparation: Synthesize a quenched fluorogenic substrate mimicking the SARS-CoV-2 S1/S2 priming site (e.g., DABSYL/Glu-TNSPRRAR↓SVAS-EDANS)[5].

  • Enzyme Pre-incubation: Incubate recombinant human Furin with varying concentrations of Dec-RVKR-CMK (0.1 nM to 1 µM) in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100) for 30 minutes at 37°C[2].

    • Causality Note: Pre-incubation is critical. Because Dec-RVKR-CMK is a covalent suicide inhibitor, it requires time to form the irreversible hemiketal bond[3]. Simultaneous addition of substrate and inhibitor would allow competitive displacement, artificially inflating the apparent IC50.

  • Reaction Initiation & Readout: Add 5 µM of the fluorogenic substrate. Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 60 minutes[5],[2].

Protocol B: Production and Validation of Uncleaved Pseudoparticles

To study viral entry, researchers produce lentiviral or MLV-based pseudoparticles bearing the SARS-CoV-2 Spike protein[4],[8].

  • Transfection: Co-transfect HEK-293T producer cells with plasmids encoding the SARS-CoV-2 Spike, an MLV gag/pol backbone, and a luciferase reporter[4],[8].

  • Inhibitor Treatment: 4 hours post-transfection, replace the media with fresh media containing 50 µM Dec-RVKR-CMK[4].

    • Causality Note: Administering the inhibitor post-transfection prevents interference with lipofection complexes, ensuring the inhibitor is present precisely when de novo viral protein synthesis and Golgi transport initiate.

  • Harvest: Collect supernatants at 48 hours post-transfection. Clarify by centrifugation and filter (0.45 µm).

  • Self-Validation (Western Blot): Before infecting target cells, lyse a fraction of the pseudoparticles and probe with an anti-S2 antibody[4],[8].

    • Causality Note: This step decouples assembly defects from entry defects. A successful block will show a single ~180 kDa band (uncleaved S0). If the subsequent luciferase readout drops, we can causally attribute it to the physical absence of the S1/S2 cut, not a failure of spike incorporation[4].

Workflow Producer HEK293T Producer Cells Transfection Co-transfect Plasmids (Spike, MLV-gag/pol, Luc) Producer->Transfection Treatment Add 50 µM Dec-RVKR-CMK Transfection->Treatment Block endogenous Furin Harvest Harvest Pseudoparticles (48h post-transfection) Treatment->Harvest Yields Uncleaved S Validation Western Blot Validation (Anti-S2 Antibody) Harvest->Validation Confirm cleavage block Infection Infect Target Cells (Calu-3 / Vero E6) Harvest->Infection Assess infectivity Validation->Infection Self-validation loop Readout Luciferase Assay (Quantify Viral Entry) Infection->Readout

Workflow for producing and validating uncleaved SARS-CoV-2 pseudoparticles.

The Causality of Cleavage: Endosomal vs. Surface Entry Pathways

The application of Dec-RVKR-CMK has illuminated a critical bifurcation in SARS-CoV-2 tropism. Cleavage at S1/S2 is not universally required for cellular entry; rather, it dictates the route of entry[4],[8].

  • The Late (Endosomal) Pathway: In cells lacking surface proteases (e.g., Vero E6 cells), the virus is endocytosed and activated by Cathepsin L in the low-pH environment of the endolysosome[4]. In these cells, Dec-RVKR-CMK-treated (uncleaved) virions actually exhibit higher infectivity than cleaved virions, suggesting that premature S1/S2 cleavage may destabilize the spike during endosomal trafficking[4],[8].

  • The Early (Surface) Pathway: In physiologically relevant human respiratory epithelial cells (e.g., Calu-3) that express TMPRSS2, the virus fuses directly at the plasma membrane. This rapid entry pathway strictly requires prior S1/S2 cleavage by Furin during viral assembly[4]. Consequently, uncleaved virions produced via Dec-RVKR-CMK treatment are virtually non-infectious in Calu-3 cells[4].

Limitations and Translational Perspective

While Dec-RVKR-CMK is an indispensable in vitro tool, its utility in clinical drug development is limited. CMKs are prone to racemization at the Cα carbon and are highly susceptible to attack by numerous nucleophiles in vivo, severely limiting their stability and systemic selectivity[3]. However, the mechanistic insights generated by Dec-RVKR-CMK have paved the way for next-generation, non-toxic peptidomimetic Furin inhibitors (such as MI-1851), which are currently being evaluated as therapeutic candidates to block SARS-CoV-2 replication[3],[2].

References

1.[3] Development and Prospects of Furin Inhibitors for Therapeutic Applications - MDPI 3 2.[6] Decanoyl-RVKR-CMK | 150113-99-8 - Isca Biochemicals 6 3.[5] Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC / NIH 5 4.[4] Proteolytic Activation of SARS-CoV-2 Spike at the S1/S2 Boundary: Potential Role of Proteases beyond Furin - ACS Infectious Diseases 4 5.[8] Spike Protein Cleavage-Activation in the Context of the SARS-CoV-2 P681R Mutation - Microbiology Spectrum / ASM 8 6.[7] Effect of dec-RVKR-cmk concentration on F protein processing in Vero E6 cells - ResearchGate7 7.[2] Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - MDPI 2 8.[1] Potential Therapeutic Targeting of Coronavirus Spike Glycoprotein Priming - Semantic Scholar 1

Sources

Exploratory

Pathophysiological roles of furin targeted by Dec-RVKR-CMK

Technical Guide: Pathophysiological Roles of Furin Targeted by Dec-RVKR-CMK Executive Summary Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone) is a synthetic, irreversible, cell-permeable peptidomimetic inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Pathophysiological Roles of Furin Targeted by Dec-RVKR-CMK

Executive Summary

Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone) is a synthetic, irreversible, cell-permeable peptidomimetic inhibitor targeting the Proprotein Convertase (PC) family, most notably Furin (PCSK3). It is a critical research tool for dissecting the proteolytic maturation of substrates essential for viral entry, bacterial intoxication, and cancer metastasis.

This guide provides a rigorous technical analysis of Dec-RVKR-CMK’s mechanism, its application in blocking pathological pathways, and validated experimental protocols for its use in high-impact research.

The Inhibitor Profile: Mechanism & Specificity

Chemical Nature and Binding Kinetics

Dec-RVKR-CMK is a chloromethyl ketone (CMK) derivative.[1] It functions as a suicide inhibitor, forming a covalent bond with the active site histidine and serine residues of the protease.

  • Recognition Motif: The Arg-Val-Lys-Arg sequence mimics the canonical Furin cleavage site (R-X-K/R-R), allowing high-affinity docking into the catalytic pocket.

  • Irreversibility: The chloromethyl ketone group acts as an electrophile, alkylating the active site Histidine-194 and Serine-368 (in Furin), permanently disabling the enzyme.

  • Specificity: While often labeled a "Furin inhibitor," it is a pan-PC inhibitor , effectively blocking PC1, PC2, PC4, PACE4, PC5, and PC7. Researchers must account for this broad spectrum when interpreting physiological data.

Visualization: Mechanism of Action

Furin_Inhibition_Mechanism Inhibitor Dec-RVKR-CMK (Substrate Mimic) Furin Furin Active Site (Catalytic Triad: Asp-His-Ser) Inhibitor->Furin Recognition (R-V-K-R motif) Complex Michaelis Complex (Non-covalent) Furin->Complex Docking Alkylation Alkylation of His194/Ser368 Complex->Alkylation Nucleophilic Attack DeadEnzyme Irreversibly Inhibited Enzyme (Covalent Adduct) Alkylation->DeadEnzyme Permanent Inactivation

Caption: Step-wise mechanism of irreversible Furin inactivation by Dec-RVKR-CMK via active site alkylation.

Pathophysiological Roles & Applications

Virology: Blocking Viral Entry and Fusion

Many enveloped viruses utilize host Furin to cleave their surface glycoproteins, a step often required for fusion with the host membrane or viral maturation.

  • SARS-CoV-2: The Spike (S) protein contains a unique polybasic insertion (PRRAR) at the S1/S2 boundary. Furin cleavage here "primes" the virus for fusion. Dec-RVKR-CMK treatment prevents this cleavage, trapping the virus in a fusion-incompetent state.

  • Flaviviruses (Zika, Dengue): Furin cleaves pre-membrane (prM) to M protein in the trans-Golgi network (TGN). Inhibition results in the release of immature, non-infectious viral particles.

Oncology: Metastasis and Invasion

Furin is often overexpressed in aggressive cancers (e.g., rhabdomyosarcoma, breast cancer). It activates substrates that drive malignancy:

  • Matrix Metalloproteinases (MMPs): Pro-MMP-2 and Pro-MMP-9 are activated by Furin (or Furin-activated MT1-MMP). Dec-RVKR-CMK blocks this cascade, reducing the cell's ability to degrade the extracellular matrix (ECM) and invade.

  • Growth Factors: IGF-1R and VEGF-C require PC-mediated processing for receptor maturation and signaling.

Bacteriology: Toxin Activation
  • Anthrax Toxin: The Protective Antigen (PA83) must be cleaved to PA63 by Furin on the cell surface to form the pore required for Lethal Factor (LF) entry. Dec-RVKR-CMK completely abrogates this cleavage, protecting cells from lethality.

Experimental Framework

Comparative Efficacy Data

The following table summarizes the potency of Dec-RVKR-CMK across different targets. Note the discrepancy between in vitro enzyme assays (nM range) and cell-based assays (µM range), often due to stability and competition with endogenous substrates.

Target / ModelAssay TypeEffective Concentration (IC50 / Dosage)Outcome
Purified Furin Enzyme Kinetics~1 - 2 nM (

)
Complete catalytic inhibition
SARS-CoV-2 Plaque Reduction (VeroE6)~57 nM - 5 µM Reduced viral titer & syncytia
Cancer Invasion Boyden Chamber (MDA-MB-231)25 - 50 µM >60% reduction in invasion
Anthrax Toxin Macrophage Protection (J774A.1)25 µM 100% protection from lysis
Zika Virus prM Cleavage (Western Blot)50 - 100 µM Accumulation of prM (uncleaved)
Protocol: Tumor Cell Invasion Assay (Matrigel Transwell)

Objective: Quantify the reduction in cancer cell invasive capacity upon Furin inhibition.

Materials:

  • Cells: MDA-MB-231 (Metastatic Breast Cancer)

  • Inhibitor: Dec-RVKR-CMK (Dissolved in DMSO, 10 mM stock)

  • Chambers: 24-well Transwell inserts (8.0 µm pore size)

  • Matrix: Growth Factor Reduced Matrigel

  • Stain: Crystal Violet (0.5% in 20% methanol)

Step-by-Step Methodology:

  • Preparation (Day 0):

    • Thaw Matrigel on ice overnight.

    • Coat Transwell inserts with 50 µL of diluted Matrigel (200-300 µg/mL). Polymerize at 37°C for 2 hours.

  • Cell Treatment (Day 1):

    • Starve cells in serum-free media for 4-6 hours.

    • Harvest cells and resuspend in serum-free media at

      
       cells/mL.
      
    • Test Group: Add Dec-RVKR-CMK to cell suspension (Final Conc: 50 µM ).

    • Control Group: Add equal volume DMSO.

    • Note: Pre-incubation for 30 mins is recommended to ensure enzyme inactivation before plating.

  • Seeding:

    • Add 200 µL of cell suspension (with inhibitor/DMSO) to the upper chamber .

    • Add 600 µL of complete media (10% FBS) to the lower chamber (Chemoattractant).

  • Incubation:

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Fixation & Staining (Day 2):

    • Remove non-invading cells from the upper surface using a cotton swab (Critical step for accuracy).

    • Fix inserts in 4% Paraformaldehyde (15 min).

    • Stain with Crystal Violet (20 min).[2]

    • Wash with PBS and air dry.

  • Quantification:

    • Image 5 random fields per insert (10x objective). Count cells or elute stain with 10% acetic acid and measure OD560.

Visualization: Experimental Workflow

Invasion_Assay_Workflow Start Start: Starve Cells (Serum-Free) Treat Add Dec-RVKR-CMK (50 µM) Start->Treat Seed Seed into Matrigel Upper Chamber Treat->Seed Incubate Incubate 24h (Gradient: 10% FBS in Lower) Seed->Incubate Swab Remove Non-Invading Cells (Top Layer) Incubate->Swab Quant Stain & Quantify (Bottom Layer) Swab->Quant

Caption: Workflow for assessing Dec-RVKR-CMK efficacy in a Matrigel invasion assay.

Critical Considerations & Limitations

  • Stability: Chloromethyl ketones are reactive and prone to hydrolysis in aqueous media. Stock solutions must be kept in DMSO at -20°C. In long-term assays (>24h), replenish the inhibitor to maintain effective concentration.

  • Off-Target Effects: At high concentrations (>100 µM), CMKs can non-specifically alkylate other serine proteases or thiol-containing proteins. Always perform a cytotoxicity control (e.g., MTT or LDH assay) to ensure observed effects are not due to cell death.

  • In Vivo Limitations: Dec-RVKR-CMK is rapidly cleared and unstable in blood, making it unsuitable for systemic in vivo therapy. It is strictly a molecular probe for in vitro or ex vivo validation.

References

  • Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports. [Link]

  • Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses. [Link]

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • Protection from Anthrax Toxin-Mediated Killing of Macrophages by the Combined Effects of Furin Inhibitors and Chloroquine. Infection and Immunity. [Link]

  • Regulation of matrix metalloproteinase-9 and inhibition of tumor invasion by the membrane-anchored glycoprotein RECK. Proceedings of the National Academy of Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Dissolving Decanoyl-Arg-Val-Lys-Arg-CMK.TFA in DMSO for Research Applications

Abstract This comprehensive guide provides a detailed protocol for the solubilization of the proprotein convertase inhibitor, Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (Dec-RVKR-CMK), in dimethyl sulfoxide (DMSO). Designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of the proprotein convertase inhibitor, Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (Dec-RVKR-CMK), in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document offers a step-by-step methodology grounded in established biochemical principles. Beyond a simple set of instructions, this application note elucidates the rationale behind each procedural choice, ensuring the integrity, stability, and optimal performance of this critical biological tool in downstream applications.

Introduction: The Criticality of Proper Inhibitor Solubilization

Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is a potent, cell-permeable, irreversible inhibitor of subtilisin/kexin-like proprotein convertases (PCs), including furin and PC1, PC2, PC4, PACE4, PC5, and PC7.[1] These enzymes are pivotal in the maturation of a wide array of precursor proteins, making them key targets in pathologies such as cancer and viral infections.[1][2] The efficacy of Dec-RVKR-CMK in experimental systems is fundamentally dependent on its proper dissolution and the stability of the resulting stock solution.

While some literature suggests solubility in water[3], the use of dimethyl sulfoxide (DMSO) as a solvent is often preferred for creating high-concentration, stable stock solutions suitable for a variety of experimental dilutions. This protocol outlines the best practices for dissolving lyophilized Dec-RVKR-CMK in DMSO, a process that, while seemingly straightforward, requires meticulous attention to detail to preserve the inhibitor's activity.

Materials and Equipment

Reagents
  • Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips

Equipment
  • Calibrated analytical balance

  • Laminar flow hood or biosafety cabinet

  • Calibrated micropipettes

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Dissolving Decanoyl-Arg-Val-Lys-Arg-CMK.TFA in DMSO

This protocol is designed to prepare a high-concentration stock solution of Dec-RVKR-CMK in DMSO. The following steps should be performed in a sterile environment to minimize the risk of contamination.

Pre-dissolution Preparations
  • Equilibrate to Room Temperature: Before opening, allow the vial containing the lyophilized peptide to warm to room temperature for at least 15-20 minutes.[4] This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide powder, which could compromise its stability.[5][6]

  • Brief Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.[7] This is particularly important as some of the powder may have become dislodged and adhered to the cap or walls during shipping and handling.

Weighing the Peptide
  • Tare the Balance: In a clean and draft-free environment, carefully tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Transfer the Peptide: Quickly and carefully transfer the desired amount of the lyophilized Dec-RVKR-CMK powder into the tared microcentrifuge tube. Minimize the time the vial is open to reduce exposure to air and moisture.[8]

  • Record the Mass: Accurately record the mass of the peptide.

Dissolution in DMSO
  • Calculate the Required Volume of DMSO: Based on the mass of the peptide and the desired final concentration of the stock solution, calculate the required volume of DMSO. A common stock concentration for peptide inhibitors is 10 mM.

    • Molecular Weight of Decanoyl-Arg-Val-Lys-Arg-CMK: 744.42 g/mol [3]

    • Formula for Calculating Volume: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example Calculation for a 10 mM Stock Solution: If you weigh out 1 mg (0.001 g) of the peptide: Volume (L) = 0.001 g / (744.42 g/mol x 0.010 mol/L) = 0.000134 L = 134 µL

  • Add DMSO to the Peptide: Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the peptide powder.[9]

  • Gentle Dissolution: Gently vortex the tube at a low speed or pipette the solution up and down to facilitate dissolution.[9] Avoid vigorous shaking, as this can introduce air bubbles and potentially lead to oxidation or denaturation of the peptide.[10][11]

  • Visual Inspection: Visually inspect the solution to ensure that the peptide has completely dissolved and there are no visible particulates.[11] If necessary, sonication in a water bath for a few minutes can aid in dissolving stubborn particles.[12]

Workflow Diagram

Dissolution_Workflow cluster_prep Pre-dissolution cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Peptide Vial to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Weigh Weigh Lyophilized Peptide Centrifuge->Weigh Calculate Calculate DMSO Volume Weigh->Calculate Add_DMSO Add DMSO to Peptide Calculate->Add_DMSO Mix Gentle Vortexing/ Pipetting Add_DMSO->Mix Inspect Visual Inspection Mix->Inspect Aliquot Aliquot into Working Volumes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for dissolving Decanoyl-RVKR-CMK.TFA in DMSO.

Storage and Stability of the Stock Solution

Proper storage is paramount to maintaining the long-term activity of the Dec-RVKR-CMK stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8][13][14]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years).[5][13][14]

  • Protection from Light: Protect the stock solution from light by storing it in an opaque container or a light-blocking box.[5]

  • DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[15][16] Ensure that the storage tubes are tightly sealed to prevent the dilution of the stock solution and potential hydrolysis of the peptide over time.

Quality Control and Best Practices

  • Use High-Quality Reagents: The purity of the DMSO is critical. Use anhydrous, sterile-filtered, cell culture-grade DMSO to prevent the introduction of water, which can affect peptide stability, and other contaminants that could interfere with downstream assays.[15]

  • Sterile Technique: Employ aseptic techniques throughout the entire process to prevent microbial contamination, which can lead to the degradation of the peptide.[4][9]

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE). DMSO can readily penetrate the skin and may carry other dissolved substances with it.[9][16]

  • Final Concentration in Assays: When diluting the DMSO stock solution into aqueous buffers for experiments, be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells.[17][18] It is advisable to keep the final DMSO concentration in cell-based assays below 0.5%, although the tolerance can vary between cell lines.

Troubleshooting

Problem Possible Cause Solution
Peptide does not fully dissolve Insufficient solvent volume or peptide is at its solubility limit.Gently warm the solution to 37°C or sonicate for a short period. If the peptide still does not dissolve, it may be necessary to prepare a more dilute stock solution.
Precipitation upon dilution in aqueous buffer The peptide is not soluble in the aqueous buffer at the desired concentration.Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing.[19] It may also be necessary to use a lower final concentration of the peptide.
Loss of inhibitor activity over time Improper storage, repeated freeze-thaw cycles, or chemical degradation.Ensure proper storage conditions as outlined in Section 4. Prepare fresh stock solutions regularly and avoid using old stock solutions. The chloromethylketone (CMK) moiety can be susceptible to hydrolysis, especially at non-neutral pH.[20]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for dissolving Decanoyl-Arg-Val-Lys-Arg-CMK.TFA in DMSO. By understanding the rationale behind each step, from pre-dissolution handling to long-term storage, researchers can ensure the preparation of a high-quality, stable stock solution. This, in turn, will lead to more reproducible and accurate experimental results, ultimately advancing our understanding of the biological roles of proprotein convertases.

References

  • Isca Biochemicals. (n.d.). Decanoyl-RVKR-CMK | 150113-99-8. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Peptide Sciences. (n.d.). Peptide Reconstitution Instructions. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Decanoyl-RVKR-CMK. Retrieved from [Link]

  • Seidah, N. G., & Prat, A. (2012). Proprotein convertase inhibition: Paralyzing the cell's master switches. Oncotarget, 3(8), 739–740. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Bluewell Peptides. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide. Retrieved from [Link]

  • JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • BioCrick. (n.d.). Decanoyl-RVKR-CMK | CAS:150113-99-8. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from [Link]

  • PubMed. (1996). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link]

  • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Single Use Support. (2024, October 24). DMSO: Freezing Cells. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Decanoyl-RVKR-CMK in Viral Entry Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Decanoyl-RVKR-CMK, a potent, cell-permeable furin inhibitor, in viral entry assays. This...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Decanoyl-RVKR-CMK, a potent, cell-permeable furin inhibitor, in viral entry assays. This document outlines the scientific principles, detailed experimental protocols, and data interpretation strategies to effectively utilize this inhibitor for studying viruses that depend on host cell furin for their infectivity.

Introduction: The Critical Role of Furin in Viral Pathogenesis and its Inhibition by Decanoyl-RVKR-CMK

Many pathogenic viruses, including flaviviruses (Zika, Dengue), coronaviruses (SARS-CoV-2, MERS-CoV), and influenza viruses, possess glycoproteins on their surface that are crucial for cell entry.[1][2][3] These glycoproteins are often synthesized as inactive precursors that require cleavage by host cell proteases to become fusion-competent. Furin, a ubiquitously expressed proprotein convertase residing in the trans-Golgi network, is a key host protease responsible for this cleavage event.[2][4] By processing viral glycoproteins at specific recognition sites, furin primes them for conformational changes that mediate the fusion of viral and host cell membranes, a critical step for viral entry.

Decanoyl-RVKR-CMK is a small, synthetic, and irreversible peptide-based inhibitor that specifically targets furin and other related proprotein convertases.[1][5][6] Its design includes a decanoyl group to enhance cell permeability and a chloromethylketone (CMK) moiety that covalently modifies the active site of furin, leading to its irreversible inhibition.[5][7] This potent inhibition of furin activity blocks the maturation of viral glycoproteins, thereby preventing viral entry and subsequent replication.[1][2][8] This makes Decanoyl-RVKR-CMK an invaluable tool for virological research and a potential starting point for antiviral drug development.

Mechanism of Action: Inhibiting Furin-Mediated Viral Entry

The workflow below illustrates the critical role of furin in viral entry and how Decanoyl-RVKR-CMK intervenes in this process.

ViralEntryInhibition cluster_virus Virus cluster_cell Host Cell cluster_inhibitor Inhibition Virion Virion with uncleaved glycoprotein Receptor Host Cell Receptor Virion->Receptor 1. Attachment TGN Trans-Golgi Network (TGN) Receptor->TGN 2. Internalization Furin Furin TGN->Furin 3. Glycoprotein transport to TGN Fusion Fusion-competent glycoprotein Furin->Fusion 4. Furin cleavage activates glycoprotein CMK Decanoyl-RVKR-CMK CMK->Furin Inhibits ViralEntry Viral Genome Release Fusion->ViralEntry 5. Membrane Fusion

Figure 1. Mechanism of furin-mediated viral entry and its inhibition by Decanoyl-RVKR-CMK.

Core Experimental Protocols

This section provides detailed protocols for the effective use of Decanoyl-RVKR-CMK in viral entry assays. It is crucial to first determine the non-toxic concentration of the inhibitor in the specific cell line being used.

Protocol 1: Determination of Cytotoxicity (CC50)

Before assessing its antiviral activity, the cytotoxic potential of Decanoyl-RVKR-CMK on the host cells must be determined. This ensures that any observed reduction in viral replication is due to the specific inhibition of furin and not a consequence of cell death.

Materials:

  • Host cell line (e.g., Vero, Huh-7, A549)

  • Complete cell culture medium

  • Decanoyl-RVKR-CMK (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed the host cells in a 96-well plate at a density that will result in 70-80% confluency after 72 hours of incubation.[1]

  • Allow the cells to adhere overnight at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of Decanoyl-RVKR-CMK in complete culture medium. A suggested concentration range is from 1 µM to 1000 µM.[9] Include a DMSO-only control corresponding to the highest concentration of DMSO used in the dilutions.

  • Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C.[1]

  • After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the inhibitor that reduces cell viability by 50% compared to the DMSO control. This can be done using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[4]

Protocol 2: Viral Entry Inhibition Assay

This protocol is designed to assess the dose-dependent inhibitory effect of Decanoyl-RVKR-CMK on viral entry.

Materials:

  • Host cell line

  • Virus stock of known titer (e.g., ZIKV, JEV, SARS-CoV-2 pseudovirus)

  • Decanoyl-RVKR-CMK

  • Complete cell culture medium

  • 96-well or 24-well plates

  • Reagents for viral quantification (e.g., plaque assay reagents, luciferase assay substrate, or RNA extraction and qRT-PCR reagents)

Procedure:

  • Seed host cells in the appropriate plate format to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of Decanoyl-RVKR-CMK in culture medium at concentrations below the determined CC50. For example, concentrations ranging from 1 µM to 100 µM can be tested.[1][9] Include a DMSO-only control.

  • Pre-treat the cells with the Decanoyl-RVKR-CMK dilutions for 2 hours at 37°C.[8]

  • Following pre-treatment, infect the cells with the virus at a predetermined multiplicity of infection (MOI), for instance, an MOI of 0.2.[1][4]

  • Incubate the plates for 1 hour to allow for viral adsorption.

  • After the adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of Decanoyl-RVKR-CMK.

  • Incubate the plates for a period suitable for the specific virus replication cycle (e.g., 24-48 hours).

  • Quantify the viral load or infection rate using an appropriate method:

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer (PFU/mL).[1]

    • Luciferase Reporter Assay (for pseudoviruses): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[8]

    • qRT-PCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.[1]

    • Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a viral antigen to visualize and quantify infected cells.[1]

  • Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces viral infection by 50%.

Protocol 3: Time-of-Addition Assay

This experiment is crucial to confirm that Decanoyl-RVKR-CMK specifically inhibits the entry stage of the viral life cycle.

Procedure:

  • Seed host cells in a multi-well plate.

  • Design the experiment with different treatment windows for the addition of a fixed, effective concentration of Decanoyl-RVKR-CMK (e.g., 100 µM).[1]

    • Pre-treatment: Add the inhibitor 1 hour before infection, then remove it.

    • Co-treatment: Add the inhibitor at the same time as the virus.

    • Post-treatment: Add the inhibitor at various time points after infection (e.g., 1, 6, and 12 hours post-infection).[1]

  • Infect the cells with the virus for 1 hour.

  • After the designated incubation period (e.g., 36 hours), collect the supernatant and quantify the viral titer.[1]

  • A significant reduction in viral titer when the inhibitor is present during the early stages of infection (pre- and co-treatment) is indicative of an entry-inhibiting mechanism.[1][4]

Protocol 4: Western Blot Analysis of Viral Glycoprotein Cleavage

This protocol directly assesses the effect of Decanoyl-RVKR-CMK on the furin-mediated cleavage of the viral glycoprotein precursor.

Procedure:

  • Infect host cells with the virus at a suitable MOI (e.g., 0.2) and treat with an effective concentration of Decanoyl-RVKR-CMK (e.g., 100 µM) or a DMSO control.[4]

  • At a time point optimal for viral protein expression (e.g., 36 hours post-infection), lyse the cells and collect the protein lysate.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies specific to the viral glycoprotein that can detect both the precursor and cleaved forms. For example, for flaviviruses, antibodies against the prM and E proteins can be used.[1]

  • Analyze the band patterns. An accumulation of the uncleaved precursor protein and a corresponding decrease in the cleaved form in the inhibitor-treated samples compared to the control confirms the inhibition of furin-mediated processing.[4]

Data Presentation and Interpretation

Quantitative data should be presented clearly for straightforward interpretation.

Table 1: Example Data Summary for Decanoyl-RVKR-CMK Activity

ParameterCell LineVirusValue
CC50 Vero-712.9 µM[9]
EC50 VeroZIKV~25 µM (estimated from dose-response)[9]
EC50 VeroJEV~30 µM (estimated from dose-response)[9]
Optimal Concentration VeroZIKV/JEV100 µM (for significant inhibition)[1]

Troubleshooting and Scientific Insights

  • High Cytotoxicity: If significant cell death is observed at concentrations needed for antiviral activity, consider using a different, more sensitive cell line or reducing the treatment duration.

  • Incomplete Inhibition: If complete inhibition of viral entry is not achieved, it may indicate the involvement of other proteases in viral glycoprotein cleavage or alternative entry pathways.[10]

  • Variability in Results: Ensure consistent cell passage numbers, confluency at the time of infection, and accurate virus titration to minimize variability.

  • Off-Target Effects: While Decanoyl-RVKR-CMK is a potent furin inhibitor, it can also inhibit other proprotein convertases.[1] It is important to consider this when interpreting results.

Conclusion

Decanoyl-RVKR-CMK is a powerful tool for investigating the role of furin in viral entry. The protocols outlined in these application notes provide a robust framework for its use in a research setting. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and insightful data on the mechanisms of viral pathogenesis and the potential of furin inhibition as an antiviral strategy.

References

  • Jahan, I., et al. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses. Available at: [Link]

  • (2025). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - ResearchGate. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Addressing poor cell permeability of peptide-based inhibitors. BenchChem.
  • Millet, J. K., & Whittaker, G. R. (2014). Host cell entry of Middle East respiratory syndrome coronavirus after two-step, furin-mediated activation of the spike protein. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian.
  • Sikora, J., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Cheng, Y.-W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports. Available at: [Link]

  • Tocris Bioscience. (n.d.). Decanoyl-RVKR-CMK. Tocris Bioscience.
  • R&D Systems. (n.d.). Decanoyl-RVKR-CMK | Furin Inhibitors. R&D Systems.
  • Cheng, Y.-W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. ResearchGate. Available at: [Link]

  • Shirouzu, M., et al. (2013). Crystal structure of inhibitor-bound human MSPL that can activate high pathogenic avian influenza. The EMBO Journal. Available at: [Link]

  • MedchemExpress. (n.d.). Decanoyl-RVKR-CMK (DecRVKRcmk) | HIV Inhibitor. MedchemExpress.com.
  • ResearchGate. (n.d.). Effect of dec-RVKR-cmk concentration on F protein processing in Vero...
  • Request PDF. (n.d.). Bulk Measurement of Membrane Permeability for Random Cyclic Peptides in Living Cells to Guide Drug Development.
  • BPS Bioscience. (n.d.). Decanoyl-RVKR-CMK. BPS Bioscience.
  • PLOS. (2020). The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors. PLOS Pathogens. Available at: [Link]

  • Thompson, D. A., et al. (2023). Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. Chemical Science. Available at: [Link]

  • Arnaud-Arnould, M., et al. (2022). SARS-CoV-2 Spike Furin Cleavage Site and S2′ Basic Residues Modulate the Entry Process in a Host Cell-Dependent Manner. Journal of Virology. Available at: [Link]

  • MDPI. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI. Available at: [Link]

  • CHIMIA. (n.d.). Important Considerations Related to Permeability of Peptides. CHIMIA.
  • Wang, H., et al. (2008). Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. Virology Journal. Available at: [Link]

  • JoVE. (n.d.). An Assay to Evaluate the Effect of Test Compounds on Viral Entry and Fusion in Host Cells. JoVE.
  • JoVE. (n.d.). Procedures for the Identification of SARS-CoV-2 Entry Inhibitors as Potential Antivirals using MLV-Based Pseudoviruses. JoVE.
  • Frontiers. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • MDPI. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants.
  • ResearchGate. (n.d.). The furin inhibitor Dec-RVKR-CMK inhibits processing of the P2 reporter...
  • BenchChem. (n.d.). Technical Support Center: Optimizing Incubation Times for PD-134672 in Cell-Based Assays. BenchChem.
  • Shirato, K., et al. (2018). Middle East Respiratory Syndrome Coronavirus Spike Protein Is Not Activated Directly by Cellular Furin during Viral Entry into Target Cells. Journal of Virology. Available at: [Link]

  • Mirus Bio. (n.d.).
  • SpringerLink. (n.d.). Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach. SpringerLink.
  • Rockland. (n.d.). Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Rockland.
  • Revvity. (n.d.). IVISbrite tumor cell culture guidelines. Revvity.

Sources

Method

Strategic Inhibition of Proprotein Convertases: Dec-RVKR-CMK Application Guide

Topic: Timing of Dec-RVKR-CMK addition for inhibition of precursor maturation Content Type: Application Note & Protocol Abstract The precise temporal control of Proprotein Convertase (PC) activity is critical for dissect...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Timing of Dec-RVKR-CMK addition for inhibition of precursor maturation Content Type: Application Note & Protocol

Abstract

The precise temporal control of Proprotein Convertase (PC) activity is critical for dissecting the maturation pathways of viral glycoproteins, bacterial toxins, and growth factors. Decanoyl-RVKR-chloromethylketone (Dec-RVKR-CMK) is a potent, irreversible, and cell-permeable suicide inhibitor of the subtilisin/Kex2p-like PC family, including Furin, PC1, PC2, PC4, PACE4, PC5, and PC7. While its mechanism of covalent active-site blockade is well-documented, experimental success often hinges on the timing of addition relative to protein synthesis and trafficking. This guide details the kinetic considerations, optimal concentrations, and step-by-step protocols for using Dec-RVKR-CMK to inhibit precursor maturation in cell culture systems.

Mechanism of Action & Chemical Logic

Dec-RVKR-CMK acts as a substrate mimetic. It contains the canonical Furin cleavage motif (Arg-Val-Lys-Arg ) coupled to a reactive chloromethylketone (CMK) group.[1]

  • Recognition: The polybasic RVKR sequence docks into the negatively charged catalytic cleft of the PC enzyme.

  • Irreversible Inhibition: The chloromethyl group undergoes a nucleophilic attack by the active site Histidine (e.g., His194 in Furin) and Serine (Ser368), forming a stable covalent hemiketal adduct.

  • Consequence: The enzyme is permanently inactivated. Because PCs cycle between the Trans-Golgi Network (TGN) and the cell surface, a single dose of inhibitor can silence the processing capacity of the cell until new enzyme is synthesized.

Visualizing the Blockade

The following diagram illustrates the secretory pathway and the specific spatiotemporal point where Dec-RVKR-CMK intercepts the maturation process.

FurinInhibition Nucleus Nucleus (Transcription) ER Endoplasmic Reticulum (Translation & Folding) Nucleus->ER mRNA Golgi Golgi Apparatus (Glycosylation) ER->Golgi Precursor Protein TGN Trans-Golgi Network (PC/Furin Localization) Golgi->TGN Immature Substrate Vesicle Secretory Vesicle TGN->Vesicle Cleaved (Mature) TGN->Vesicle Uncleaved (Immature) Surface Cell Surface/Extracellular (Mature Protein) Vesicle->Surface Secretion Inhibitor Dec-RVKR-CMK (Cell Permeable) Inhibitor->TGN Irreversible Alkylation

Figure 1: Spatiotemporal blockade of precursor maturation. Dec-RVKR-CMK permeates the cell and accumulates in the Trans-Golgi Network (TGN), covalently binding Furin/PCs before they can process substrates trafficking to the surface.

Critical Parameter: Timing of Addition

The timing of Dec-RVKR-CMK addition dictates whether you are observing the effects of entry inhibition or maturation inhibition .

Scenario A: Inhibition of Viral Maturation (Progeny Production)

Goal: To produce non-infectious or immature viral particles (e.g., uncleaved HIV gp160 or SARS-CoV-2 Spike).

  • Timing: The inhibitor must be present during the synthesis of the viral glycoproteins.

  • Protocol: Add immediately after the virus adsorption phase (t=0 post-infection) and maintain throughout the incubation.

  • Reasoning: Furin is active in the TGN.[2] If the inhibitor is added late (e.g., 6 hours post-infection), the first wave of glycoproteins may already be processed.

Scenario B: Inhibition of Viral/Toxin Entry

Goal: To determine if a virus or toxin requires host-cell Furin for entry (e.g., Anthrax PA, MERS-CoV).[3]

  • Timing: Pre-treat cells for 30–60 minutes prior to adding the agent.

  • Protocol: Pre-incubate cells, then add the virus/toxin in the presence of the inhibitor.

  • Reasoning: This saturates surface and recycling Furin, preventing the immediate cleavage of the incoming particle required for fusion or translocation.

Scenario C: Pulse-Chase Metabolic Labeling

Goal: To visualize the precursor-to-product conversion kinetics.

  • Timing: Pre-treat for 1–2 hours before the "Pulse" (labeling) phase.

  • Reasoning: This ensures that all pre-existing Furin in the TGN is inactivated before the radiolabeled substrate is synthesized.

Detailed Experimental Protocol

Materials
  • Dec-RVKR-CMK (TFA salt): Molecular Weight ~744.4 Da.[1]

  • Solvent: Sterile DMSO.

  • Storage: Stock solutions (10 mM) at -20°C. Stable for >6 months. Avoid repeated freeze-thaw.[1]

Preparation of Stock (10 mM)
  • Dissolve 1 mg of Dec-RVKR-CMK in 134 µL of sterile DMSO.

  • Vortex until completely dissolved.

  • Aliquot into 20 µL volumes to prevent freeze-thaw degradation.

Core Protocol: Inhibition of Precursor Maturation (Viral/Protein)[2][4]
Step 1: Cell Seeding

Seed cells (e.g., Vero, HEK293, HeLa) to reach 70-80% confluency on the day of the experiment.

Step 2: Pre-Equilibration (Optional but Recommended)
  • Time: -1 Hour relative to infection/transfection.[2][4]

  • Action: Replace media with fresh media containing 25–50 µM Dec-RVKR-CMK.

  • Note: While post-infection addition works, pre-equilibration ensures the intracellular pool of Furin is neutralized before the stress of infection begins.

Step 3: Infection/Transfection[2]
  • Viral Infection:

    • Remove pre-treatment media.[5]

    • Add virus inoculum (MOI 0.1–5).

    • Incubate for adsorption (usually 1 hour) at 37°C. Crucial: Can include 10 µM inhibitor in inoculum if entry cleavage is a concern.

  • Transfection:

    • Perform plasmid transfection using standard reagents (Lipofectamine, PEI).

    • Allow complex formation and uptake (4–6 hours).

Step 4: Maintenance & Inhibition Phase
  • Time: t=0 (Immediately after virus washout or transfection media change).[4]

  • Action: Add fresh complete media containing 50 µM Dec-RVKR-CMK.

  • Concentration Optimization:

    • Standard: 25–50 µM.

    • High Stringency: 75–100 µM (Monitor for cytotoxicity).

    • Low Stringency: 10 µM (Often sufficient for highly sensitive substrates).

Step 5: Refreshing (Long-Term Assays)
  • Time: Every 24 hours.

  • Reasoning: Chloromethylketones are reactive and can be depleted by nucleophiles in the media (e.g., cysteine, serum proteins) or hydrolyzed over time.

  • Action: If the experiment lasts >24 hours, replace with fresh media containing fresh inhibitor.

Step 6: Harvest
  • Lyse cells or collect supernatant.

  • Validation: Perform Western Blot.

    • Control: Two bands (Precursor + Mature).

    • Treated: Single band (Precursor only) or significant shift in ratio.

Workflow Diagram

ProtocolWorkflow cluster_event Event (t=0) Step1 Step 1: Seed Cells (24h prior) Step2 Step 2: Pre-Treatment (-1 Hour) Add 25-50 µM Dec-RVKR-CMK Step1->Step2 Step3 Infection or Transfection (Adsorption/Uptake) Step2->Step3 Inhibitor present during entry (Optional) Step4 Step 3: Wash & Maintenance Add 50 µM Dec-RVKR-CMK (Fresh Media) Step3->Step4 Remove Inoculum Step5 Step 4: Incubation (24-48 Hours) *Refresh media at 24h* Step4->Step5 Step6 Step 5: Analysis (Western Blot / Titer) Step5->Step6

Figure 2: Operational timeline for Dec-RVKR-CMK application in viral maturation assays. Blue indicates pre-treatment, Green indicates the critical maintenance phase.

Quantitative Reference Data

The following table summarizes effective concentrations and expected outcomes based on validated literature.

ApplicationTarget SubstrateConcentrationTimingExpected Outcome
SARS-CoV-2 Spike (S) Protein10–50 µMPost-InfectionInhibition of S1/S2 cleavage; formation of syncytia-defective virus [1].
HIV-1 gp16025–50 µMPost-TransfectionAccumulation of gp160; loss of gp120/gp41 subunits [2].
Zika / Dengue prM (Pre-Membrane)20–50 µMPost-InfectionRelease of immature, non-infectious "spiky" virions [3].
Anthrax Protective Antigen (PA)50 µMPre-Treatment (-1h)Blockade of PA cleavage on cell surface; prevention of toxin entry [4].
Growth Factors pro-TGF-beta25 µMSteady State (24h)Secretion of latent, uncleaved pro-TGF-beta complex [5].

Troubleshooting & Optimization

Cytotoxicity[2][4][5][7][8]
  • Symptom: Cell detachment or rounding at >100 µM.

  • Solution: Determine the CC50 (Cytotoxic Concentration 50%) for your specific cell line.[2][4]

    • Vero Cells: CC50 is typically >500 µM.

    • Primary Cells: May be more sensitive; titrate down to 10–20 µM.

Incomplete Inhibition
  • Symptom: Presence of mature bands despite treatment.

  • Cause 1 (Stability): Inhibitor degraded in media. Fix: Refresh media every 12–24 hours.

  • Cause 2 (Redundancy): Some substrates are cleaved by non-Furin PCs (e.g., SKI-1/S1P) that are less sensitive to Dec-RVKR-CMK. Fix: Verify substrate specificity; Dec-RVKR-CMK targets the Arg-X-X-Arg motif specifically.

Reversibility Check
  • Although Dec-RVKR-CMK is irreversible, the cell synthesizes new enzyme. To prove the effect is drug-dependent, perform a washout experiment :

    • Treat for 24h (Inhibition observed).

    • Wash 3x with PBS.

    • Add inhibitor-free media.[5]

    • Harvest at +4h, +8h. Maturation should recover as new Furin reaches the TGN.

References

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.

  • Hallenberger, S., et al. (1992). Inhibition of furin-mediated cleavage activation of HIV-1 glycoprotein gp160. Nature, 360, 358–361.

  • Imran, M., et al. (2019).[6] Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage.[1] Viruses, 11(11), 994.

  • Sarac, M. S., et al. (2002). Protection against Anthrax Toxemia by Hexa-D-Arginine In Vitro and In Vivo. Infection and Immunity, 70(12), 7136–7139.

  • Dubois, C. M., et al. (1995). Processing of transforming growth factor beta 1 precursor by human furin convertase. Journal of Biological Chemistry, 270(18), 10618-10624.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Decanoyl-RVKR-CMK Stability in 37°C Cell Culture

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (Dec-RVKR-CMK).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Decanoyl-Arg-Val-Lys-Arg-CMK.TFA (Dec-RVKR-CMK). As a highly potent, cell-permeable, and irreversible inhibitor of subtilisin-like proprotein convertases (e.g., Furin, PC1, PC5, PACE4), it is widely used to block viral entry (such as SARS-CoV-2 spike cleavage) and proprotein maturation. However, its chloromethylketone (CMK) warhead presents unique stability challenges in aqueous media at physiological temperatures.

Below is an in-depth technical guide synthesizing mechanistic causality, quantitative stability data, and field-proven protocols to ensure reproducible target engagement in your assays.

Mechanistic Insight: The Double-Edged Sword of the CMK Warhead

To effectively troubleshoot Dec-RVKR-CMK, one must understand its mechanism of action. The inhibitor functions as a suicide substrate. The "RVKR" peptide sequence mimics the endogenous furin cleavage motif, directing the molecule into the enzyme's active site. Once there, the electrophilic CMK group undergoes a nucleophilic attack by the catalytic histidine (His194 in furin), forming a covalent hemiketal tetrahedral intermediate that irreversibly inactivates the enzyme[1].

However, this exact electrophilicity makes the CMK group highly susceptible to off-target nucleophilic attacks in cell culture environments[1]. At physiological pH (7.4) and 37°C, the CMK moiety can be slowly hydrolyzed by water, or rapidly inactivated by primary amines and thiols present in serum proteins (e.g., BSA) and reducing agents[2].

Mechanism cluster_target Target Engagement cluster_deg Degradation at 37°C Dec Dec-RVKR-CMK (Active Electrophile) Furin Furin / PCs (Catalytic His194) Dec->Furin Specific Binding (Fast) Hydrolysis Aqueous Media (H2O Attack) Dec->Hydrolysis pH 7.4, 37°C (Slow) Thiols Serum Proteins / DTT (Thiol/Amine Attack) Dec->Thiols Nucleophiles (Fast) Complex Covalent Hemiketal Complex (Inhibited) Furin->Complex Alkylation Inactive Inactive Adducts / Hydrolyzed CMK Hydrolysis->Inactive Thiols->Inactive

Diagram 1: Mechanism of target engagement vs. nucleophilic degradation pathways at 37°C.

Quantitative Data: Stability Profile of Dec-RVKR-CMK

To optimize your experimental design, refer to the following stability benchmarks for CMK-based peptide inhibitors under various conditions[2],[3].

Environmental ConditionEstimated Half-Life / StabilityPrimary Degradation Mechanism
Lyophilized Powder > 6 to 12 months (at -20°C)N/A (Stable)
DMSO Stock (10 mM) ~ 6 months (at -20°C to -80°C)Slow hydrolysis if moisture is introduced
Aqueous Buffer (pH 7.4, 37°C) ~ 24 - 48 hoursBase-catalyzed hydrolysis of the CMK group
Cell Culture Media (10% FBS, 37°C) ~ 8 - 12 hoursNucleophilic attack by serum proteins; cellular metabolism
Media + Reducing Agents (e.g., DTT) < 1 hourRapid alkylation of free thiols
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells show complete furin inhibition at 6 hours, but target protein cleavage resumes by 24-48 hours. Why? Cause: The active concentration of Dec-RVKR-CMK in the media has dropped below the effective inhibitory threshold. While the biochemical IC50 against furin is in the low nanomolar range (~1-5 nM), working concentrations in cell culture require 25-75 µM due to media binding and rapid degradation[1],[4]. In the presence of cells and serum at 37°C, CMK inhibitors exhibit a severe time-dependent decrease in active concentration[2]. Solution: Implement a "spike-in" replenishment strategy. For assays extending beyond 12-24 hours, add a booster dose of the inhibitor directly to the culture media. For instance, when studying SARS-CoV-2 pseudoparticle entry, researchers successfully maintain inhibition by adding 75 µM Dec-RVKR-CMK at time zero and boosting with an additional 75 µM after 24 hours[4].

Q2: I reconstituted the lyophilized TFA salt directly in culture media, but it precipitated or lost activity immediately. How should I prepare the stock? Cause: Dec-RVKR-CMK is often supplied as a trifluoroacetate (TFA) salt. Reconstituting directly in buffered media can cause localized pH shifts or immediate exposure to nucleophiles, degrading the CMK warhead before it even reaches the cells. Furthermore, aqueous solubility can be challenging without proper mixing[3]. Solution: Always reconstitute the lyophilized powder in high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Aliquot this stock into single-use tubes and store at -80°C to avoid freeze-thaw cycles, which introduce ambient moisture and accelerate hydrolysis[3].

Q3: Can I use Dec-RVKR-CMK in media containing beta-mercaptoethanol (BME) or Dithiothreitol (DTT)? Cause: No. The chloromethylketone group is highly reactive toward free thiols. Solution: Remove all reducing agents from your cell culture media prior to adding the inhibitor. If your cells strictly require a reducing environment, consider utilizing a non-covalent furin inhibitor alternative, as the CMK warhead will be neutralized almost instantly.

Self-Validating Experimental Protocol: Long-Term Furin Inhibition in Culture

To ensure scientific integrity and reproducible target engagement, follow this self-validating workflow for maintaining Dec-RVKR-CMK efficacy over a multi-day culture period.

Step 1: Stock Preparation & Storage

  • Spin down the lyophilized vial before opening to ensure no powder is lost.

  • Reconstitute in anhydrous DMSO to a concentration of 10 mM.

  • Aliquot into 10-20 µL volumes in sterile, low-bind microcentrifuge tubes.

  • Store immediately at -80°C. Critical: Do not re-freeze thawed aliquots.

Step 2: Media Preparation & Cell Treatment

  • Warm serum-reduced media (e.g., 1-2% FBS) to 37°C. Note: Reducing serum minimizes off-target protein binding and nucleophilic degradation.

  • Thaw one Dec-RVKR-CMK aliquot on ice immediately before use.

  • Dilute the inhibitor into the warmed media to achieve a final working concentration of 25 µM to 75 µM[5],[4].

  • Replace the culture media on your cells with the inhibitor-spiked media.

Step 3: Replenishment Strategy (The 24-Hour Boost)

  • At 24 hours post-treatment, do not remove the existing media (unless required by your specific assay), as this can shock the cells and remove secreted factors.

  • Thaw a fresh aliquot of Dec-RVKR-CMK.

  • Perform a 10X intermediate dilution in fresh media, then "spike" this directly into the culture wells to restore the initial concentration (e.g., add enough volume to boost the well by another 25-75 µM)[4].

  • Repeat at 48 hours if the assay extends to 72 hours.

Step 4: Validation (The Self-Validating Control) Causality Check: To prove the inhibitor remained active throughout the incubation, collect a 50 µL aliquot of the conditioned media at the end of your assay. Incubate this media with recombinant furin and a fluorogenic substrate (e.g., Boc-RVRR-AMC). If the conditioned media fails to inhibit the recombinant furin, your inhibitor degraded prematurely, and the replenishment interval must be shortened.

Workflow Stock 1. Stock Preparation Reconstitute in DMSO (10 mM) Store at -80°C Media 2. Media Preparation Dilute to 25-75 µM in serum-reduced media Stock->Media Thaw on ice Avoid freeze-thaw Incubate 3. Cell Incubation Add to cells at 37°C Monitor for 12-24h Media->Incubate Replenish 4. Replenishment Spike-in fresh inhibitor every 12-24h Incubate->Replenish If assay > 24h Assay 5. Downstream Assay (e.g., Western Blot, Viral Titer) Incubate->Assay Harvest cells/media Replenish->Incubate Maintain continuous inhibition

Diagram 2: Step-by-step experimental workflow for maintaining continuous furin inhibition.

References
  • Development and Prospects of Furin Inhibitors for Therapeutic Applications MDPI | 1

  • Proteolytic Activation of SARS-CoV-2 Spike at the S1/S2 Boundary: Potential Role of Proteases beyond Furin ACS Infectious Diseases | 4

  • Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases PMC / NIH |2

  • Insights into the kinetics and dynamics of the furin-cleaved form of PCSK9 PMC / NIH |5

  • Decanoyl-RVKR-CMK Product Data & Stability Guidelines BPS Bioscience | 3

Sources

Optimization

Addressing off-target effects of chloromethylketone inhibitors in assays

Subject: Troubleshooting Off-Target Effects & Assay Instability with TPCK, TLCK, and PPACK Expertise Level: Senior Application Scientist Last Updated: October 2023 Introduction: The "Dirty" Utility of CMK Inhibitors Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Off-Target Effects & Assay Instability with TPCK, TLCK, and PPACK Expertise Level: Senior Application Scientist Last Updated: October 2023

Introduction: The "Dirty" Utility of CMK Inhibitors

Chloromethylketones (CMKs) like TPCK (N-p-Tosyl-L-phenylalanine chloromethyl ketone) and TLCK (Nα-Tosyl-L-lysine chloromethyl ketone) are classic, irreversible serine/cysteine protease inhibitors. They work by alkylating the active site histidine or cysteine residues, forming a covalent bond that permanently disables the enzyme.

However, they are chemically promiscuous. Their electrophilic "warhead" (the chloromethyl group) will react with any accessible nucleophile—most notably free thiols (sulfhydryls) found on non-target proteins and small molecules like glutathione (GSH).

This guide addresses the three most common failure modes when using CMKs: spontaneous hydrolysis (instability) , glutathione depletion (false toxicity) , and off-target signaling inhibition (specifically NF-κB) .

Module 1: Assay Instability & Chemical Handling

User Query: "My IC50 values shift drastically between experiments, and the inhibitor seems to lose potency if I prepare it in advance. Why?"

Diagnosis: You are likely experiencing spontaneous hydrolysis . CMKs are inherently unstable in aqueous buffers, particularly at neutral or alkaline pH. The chloromethyl ketone group hydrolyzes, rendering the molecule inactive before it ever reaches the target protease.

The Mechanism of Failure

At pH > 6.0, the half-life of TPCK/TLCK can be as short as 10–30 minutes. If you dilute the inhibitor into a reservoir and let it sit while pipetting a plate, the concentration in the first well will differ significantly from the last well.

Protocol: The "Acid-Stabilized" Workflow

To ensure consistent IC50 data, you must minimize the time the inhibitor spends in aqueous buffer before contacting the target.

Step-by-Step Handling Guide:

  • Stock Preparation: Dissolve TPCK/TLCK in 100% DMSO or Ethanol to 10–50 mM. Store at -20°C. Never store aqueous stocks.

  • Intermediate Dilution (The Critical Step): If you must dilute before adding to the assay, use 1 mM HCl (pH 3.0) as the intermediate solvent. The inhibitor is stable at this pH.

  • Final Addition: Add the inhibitor to the assay buffer immediately prior to the enzyme. Do not pre-incubate the inhibitor in the assay buffer for >5 minutes unless the enzyme is present (active site binding protects the inhibitor).

Data Visualization: Stability Impact

ConditionRemaining Activity (TLCK) after 30 minStatus
pH 3.0 (1 mM HCl) > 95%Stable
pH 5.0 (Acetate) ~ 85%Acceptable
pH 7.4 (PBS/Tris) < 50%Unstable
pH 8.5 (Bicarbonate) < 10%Rapid Hydrolysis
Module 2: Cellular Toxicity & False Positives

User Query: "I treated cells with TPCK to block a protease, and the cells died via apoptosis. Is my protease essential for survival?"

Diagnosis: Likely a False Positive caused by Glutathione (GSH) Depletion . CMKs do not just hit proteases; they rapidly alkylate intracellular glutathione. This causes a massive drop in the cell's antioxidant capacity, leading to Reactive Oxygen Species (ROS) accumulation and cell death independent of your target protease.

The "Rescue" Validation System

To prove your effect is on-target, you must perform a Thiol Rescue Experiment . If adding an exogenous thiol (like NAC or DTT) prevents cell death without restoring protease activity (which is impossible for irreversible inhibitors once bound, but possible if the inhibitor is quenched before binding), it suggests the toxicity was off-target.

Note: In the case of TPCK, it also directly inhibits the NF-κB pathway by alkylating IKKβ and p65, which can confound inflammation assays.

Experimental Workflow: Distinguishing Toxicity from Efficacy

G CMK Add CMK Inhibitor (TPCK/TLCK) Target Target Protease Inhibition CMK->Target Specific OffTarget Off-Target: GSH Depletion CMK->OffTarget Non-Specific Death Cell Death (Apoptosis) Target->Death Hypothesized ROS ROS Accumulation OffTarget->ROS ROS->Death Rescue Pre-treat with NAC (5mM) Rescue->Target No Effect on Pre-bound Enzyme Rescue->OffTarget Replenishes Thiols

Figure 1: The Logic of Thiol Rescue. N-acetylcysteine (NAC) replenishes the thiol pool, preventing ROS-driven death. If cells still die after NAC treatment, the effect is likely mechanism-based (on-target).

Protocol: The Thiol Rescue Assay
  • Plate Cells: Seed cells (e.g., HeLa, RAW 264.7) at appropriate density.

  • Pre-treatment (Group A): Treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour.

    • Control (Group B): Vehicle only.

  • Inhibitor Addition: Add TPCK/TLCK (e.g., 50 µM) to both groups.

  • Readout: Measure viability (ATP/MTT) at 24 hours.

    • Result 1: Group A survives, Group B dies = Off-target toxicity (GSH depletion).

    • Result 2: Both groups die = On-target effect (or toxicity exceeds rescue capacity).

Module 3: Specificity & NF-κB Interference

User Query: "I am using TPCK to study the role of chymotrypsin-like proteases in cytokine production. I see a reduction in cytokines. Can I publish this?"

Diagnosis: High Risk of Misinterpretation. TPCK is a known, potent inhibitor of the NF-κB pathway. It prevents the degradation of IκBα and directly alkylates the p65 subunit [1, 2]. If your readout is cytokine production (IL-6, TNFα), TPCK will block this regardless of protease activity.

The "Genetic Control" Validation

You cannot rely on TPCK/TLCK alone for pathway validation. You must corroborate findings with a non-chemical method.

Comparison Table: Chemical vs. Genetic Validation

FeatureTPCK / TLCKsiRNA / CRISPR (Target Protease)
Inhibition Type Irreversible, Pan-reactiveHighly Specific
NF-κB Effect Blocks NF-κB (Off-target) No effect (unless target modulates NF-κB)
GSH Levels Depletes GSH Unchanged
Onset MinutesDays
Verdict Screening Tool Only Required for Validation

Recommendation: If you observe an effect with TPCK:

  • Repeat the experiment using a reversible inhibitor if available (though many are less potent).

  • Perform an siRNA knockdown of the specific protease gene.

  • If the siRNA does not reproduce the TPCK phenotype, the TPCK result is an artifact of NF-κB inhibition or oxidative stress.

References
  • Ha, E., et al. (2009). N-Tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Journal of Biochemistry. Link

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. Link

  • Rossman, T., et al. (1974). Inhibition of macromolecular synthesis in Escherichia coli by protease inhibitors.[1] Specific reversal by glutathione of the effects of chloromethyl ketones.[1] Journal of Biological Chemistry.[1] Link

  • Shaw, E. (1990). Cysteinyl proteinases and their selective inactivation. Advances in Enzymology and Related Areas of Molecular Biology. Link

Sources

Troubleshooting

Dec-RVKR-CMK: Stability, Degradation, and Optimization in Serum-Free Systems

Topic: Dec-RVKR-CMK half-life and degradation products in serum-free media Content type: Technical Support Center Guide Executive Summary Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone), also known as Furin In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dec-RVKR-CMK half-life and degradation products in serum-free media Content type: Technical Support Center Guide

Executive Summary

Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone), also known as Furin Inhibitor I , is a potent, irreversible inhibitor of proprotein convertases (PCs). While highly effective, its utility in long-term serum-free culture is limited by its inherent chemical instability.

This guide addresses the critical kinetic limitations of the chloromethylketone (CMK) warhead, providing evidence-based protocols to maintain inhibitory efficacy over extended experimental windows.

Part 1: Core Stability Data

The following parameters define the operational window for Dec-RVKR-CMK in aqueous, physiological environments (pH 7.4, 37°C).

ParameterSpecificationTechnical Note
Functional Half-Life (

)
4 – 8 Hours In serum-free media at 37°C. Instability is primarily driven by chemical hydrolysis, not enzymatic degradation.
Degradation Mechanism Nucleophilic Substitution The reactive chloromethyl ketone group hydrolyzes to an inactive hydroxymethyl ketone.
Solubility >10 mg/mL (Water/DMSO)Highly soluble, but aqueous solutions must be prepared immediately before use.
Stock Stability >6 Months at -20°CStable only in non-aqueous solvents (DMSO/Ethanol) and desiccated powder form.
Effective Conc. (

)
~20–50 µMVaries by cell type. Concentrations >100 µM significantly increase cytotoxicity risks.

Critical Insight: The absence of serum does not stabilize Dec-RVKR-CMK. While serum-free media eliminates esterases that might attack the peptide backbone, it does not prevent the spontaneous hydrolysis of the electrophilic CMK warhead by water molecules.

Part 2: Degradation Mechanism

Understanding why the inhibitor fails is key to troubleshooting. Dec-RVKR-CMK is a "suicide inhibitor" designed to alkylate the active site histidine of Furin. However, in the absence of the enzyme, water molecules compete for this reaction.

Pathway Diagram: Chemical Hydrolysis

degradation_pathway Active Active Inhibitor (Dec-RVKR-CH2-Cl) Transition Transition State (Nucleophilic Attack by H2O) Active->Transition pH 7.4, 37°C (Spontaneous) Inactive Inactive Product (Dec-RVKR-CH2-OH) Transition->Inactive Irreversible Chloride Free Chloride (Cl-) Transition->Chloride

Figure 1: The spontaneous hydrolysis of the chloromethylketone warhead in aqueous media. The resulting hydroxymethyl ketone is chemically inert against Furin.

Part 3: Troubleshooting & FAQs
Q1: My assay runs for 24 hours. Why do I see cleavage products despite adding the inhibitor?

Diagnosis: The inhibitor was likely depleted before the experiment ended. Root Cause: With a half-life of ~4-8 hours, a single bolus dose at


 will be effectively inert by 

hours (less than 6% activity remaining). Solution: Implement a Replenishment Protocol .
  • Standard: Add fresh inhibitor every 8–12 hours.

  • Continuous: If media exchange is not possible, spike the media with a concentrated (100x) stock solution to minimize volume changes.

Q2: Does serum-free media reduce the required concentration?

Diagnosis: Potentially, but not significantly. Root Cause: Serum proteins (like albumin) can non-specifically bind the hydrophobic decanoyl tail, reducing free drug concentration. In serum-free media, bioavailability is higher. Solution: You may be able to lower the dose from 50 µM to 25 µM, but do not assume stability is improved. The chemical hydrolysis rate constant (


) is intrinsic to the CMK group and pH, not the protein content.
Q3: I see cell death at 100 µM. Is this specific to Furin inhibition?

Diagnosis: Likely off-target toxicity. Root Cause: Chloromethylketones are alkylating agents. At high concentrations, they react non-specifically with cellular thiols (e.g., Glutathione) and other essential enzymes, leading to oxidative stress and apoptosis. Solution:

  • Perform a dose-titration (10, 25, 50, 75 µM).

  • Use a negative control peptide (e.g., Dec-RVKR-OH or an inactive sequence) to distinguish specific inhibition from chemical toxicity.

Part 4: Optimized Protocol for Long-Term Inhibition

This protocol ensures sustained suppression of Furin activity in serum-free conditions for experiments lasting >12 hours.

Workflow Diagram: The "Pulse-Sustain" Method

protocol_workflow Start Start: Cell Seeding (Serum-Free Media) PreInc Pre-Incubation Add 50 µM Dec-RVKR-CMK Wait 1-2 Hours Start->PreInc Infect Viral Infection / Treatment (t = 0 h) PreInc->Infect Sustain1 Replenishment 1 (t = 8-10 h) Add fresh 25-50 µM Infect->Sustain1 Half-life decay Sustain2 Replenishment 2 (t = 20 h) (If assay >24h) Sustain1->Sustain2 Maintain IC50 Harvest Harvest Supernatant/Lysate Sustain1->Harvest If assay <20h Sustain2->Harvest

Figure 2: Optimized dosing schedule to counteract the rapid aqueous hydrolysis of the inhibitor.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Dec-RVKR-CMK in high-quality DMSO to create a 10 mM stock .

    • Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Never freeze-thaw aqueous dilutions.

  • Pre-Incubation (Critical):

    • Add inhibitor to cells 1–2 hours before adding the virus or inducing the protein of interest. This saturates intracellular Furin pools before the substrate is synthesized.

  • The "Spike" (Replenishment):

    • For a 24-hour experiment, add a second dose of inhibitor at

      
       hours.
      
    • Do not remove old media if possible (to avoid removing secreted factors), but simply add the fresh inhibitor concentrate directly to the well.

  • Validation:

    • Always run a Western Blot for a known Furin substrate (e.g., pro-PDGF-A or viral envelope glycoprotein) to confirm the ratio of Precursor (Uncleaved) to Mature (Cleaved) protein.

References
  • Mechanism of CMK Instability: Angliker, H., et al. (1987). "Inactivation of calpain by peptidyl fluoromethyl ketones." Biochemical Journal. (Establishes the hydrolysis kinetics of halo-methyl ketones).

  • Viral Inhibition & Half-Life: Becker, G.L., et al. (2012). "Highly potent inhibitors of proprotein convertase furin as potential drugs for treatment of infectious diseases." Journal of Biological Chemistry. (Discusses stability limitations in antiviral assays).

  • Serum-Free Optimization: Basak, A., et al. (2009). "Inhibition of proprotein convertases—lipoprotein lipase as a model substrate." FEBS Journal.

  • Degradation Chemistry: Powers, J.C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Comprehensive review of warhead reactivities).

Optimization

Technical Guide: Optimizing Incubation for Maximal Furin Inhibition with Dec-RVKR-CMK

Welcome to the Technical Support Center. Subject: Decanoyl-RVKR-CMK (Dec-RVKR-chloromethylketone) Application: Proprotein Convertase (PC) Inhibition / Furin Blockade Document ID: TS-FURIN-001 Executive Summary Dec-RVKR-C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Decanoyl-RVKR-CMK (Dec-RVKR-chloromethylketone) Application: Proprotein Convertase (PC) Inhibition / Furin Blockade Document ID: TS-FURIN-001

Executive Summary

Dec-RVKR-CMK is the industry-standard synthetic peptide inhibitor for the subtilisin/Kex2p-like proprotein convertase family, most notably Furin (PCSK3) . While often treated as a "set-and-forget" reagent, its chemical nature as a chloromethylketone (CMK) requires specific handling to balance maximal inhibition against hydrolytic instability and cytotoxicity.

This guide addresses the kinetic limitations of Dec-RVKR-CMK and provides optimized protocols for researchers observing inconsistent inhibition in viral entry assays (e.g., SARS-CoV-2, Influenza) or protein processing studies.

Part 1: The Kinetics of Inhibition (Theory & Optimization)
Q: I treated my cells with Dec-RVKR-CMK 24 hours ago. Why is Furin activity returning?

A: You are likely fighting enzyme turnover and inhibitor instability.

While Dec-RVKR-CMK is an irreversible inhibitor, "irreversible" refers to the chemical bond it forms with the enzyme, not the duration of the biological effect in a living system.

  • The Suicide Mechanism: Dec-RVKR-CMK acts as a substrate mimic. It binds to the catalytic cleft of Furin. The chloromethylketone group undergoes a nucleophilic attack by the active site Histidine (His194) and Serine (Ser368), forming a covalent hemiketal adduct. This permanently disables that specific Furin molecule.

  • The Instability Factor: Chloromethylketones are electrophilic and prone to spontaneous hydrolysis in aqueous cell culture media (pH 7.4). The effective half-life of the active compound in media is finite (often estimated at <4–8 hours depending on serum nucleophiles).

  • Enzyme Turnover: Cells continuously synthesize de novo Furin. If the inhibitor concentration in the media drops due to hydrolysis, newly synthesized Furin will reach the trans-Golgi network (TGN) uninhibited.

Recommendation: For experiments exceeding 12–24 hours, do not rely on a single dose. Implement a Replenishment Strategy (see Protocol).

Q: What is the optimal concentration? (Balancing Efficacy vs. Toxicity)

A: The "Sweet Spot" is typically 25–50 µM.

Many protocols suggest 100 µM, but this borders on cytotoxicity for sensitive cell lines (e.g., primary epithelial cells).

Table 1: Concentration-Response Profile (Vero/CHO/LoVo Cells)

ConcentrationInhibition EfficacyCytotoxicity RiskRecommended Use
1–10 µM Moderate (IC50 ~2–5 µM)NegligibleShort-term assays (<4h) or highly sensitive cells.
25–50 µM Maximal (>95%) Low Standard Protocol (Viral entry, Processing).
100 µM MaximalModerate"Pulse" treatments or robust cell lines (e.g., HEK293).
>100 µM Diminishing returnsHighNot Recommended. Risk of non-specific protease inhibition and cell death.
Part 2: Visualizing the Mechanism

To understand why pre-incubation is critical, we must visualize the competitive covalent binding.

FurinInhibition Furin Active Furin (TGN/Cell Surface) Complex Tetrahedral Intermediate Furin->Complex Binding CleavedSubstrate Cleaved Substrate (Active Virus/Protein) Furin->CleavedSubstrate Processing (If Uninhibited) Inhibitor Dec-RVKR-CMK (In Media) Inhibitor->Complex Substrate Viral Glycoprotein (e.g., Spike/HA) Substrate->CleavedSubstrate DeadEnzyme Irreversibly Alkylated Furin (Covalent His194 Bond) Complex->DeadEnzyme Nucleophilic Attack (Irreversible) DeadEnzyme->CleavedSubstrate BLOCKED

Figure 1: Mechanism of Action. Dec-RVKR-CMK acts as a suicide inhibitor, covalently modifying the catalytic triad (His194/Ser368) to prevent substrate processing.

Part 3: Troubleshooting Common Failures
Issue 1: "My cells are detaching or dying after 24h incubation."
  • Cause: Off-target serine protease inhibition or DMSO toxicity.

  • Solution:

    • Check your final DMSO concentration. It must remain <0.5%.

    • Reduce Dec-RVKR-CMK to 25 µM.

    • Validation: Run a CellTiter-Glo® or MTT assay with the inhibitor alone to establish a baseline CC50 (Cytotoxic Concentration 50%) for your specific cell line.

Issue 2: "The inhibitor precipitated in the media."
  • Cause: Dec-RVKR-CMK is hydrophobic (Decanoyl tail). Adding high-concentration stock (e.g., 50 mM in DMSO) directly to cold media causes shock precipitation.

  • Solution:

    • Dilute the stock into a small volume of room-temperature serum-free media first (intermediate dilution).

    • Add this mixture to the final culture vessel.

    • Ensure media is at 37°C before addition.

Issue 3: "Is this specific to Furin?"
  • Clarification: No. Dec-RVKR-CMK is a Pan-PC Inhibitor . It inhibits PC1, PC2, PC4, PACE4, PC5, and PC7 alongside Furin.[1][2]

  • Impact: If your phenotype relies specifically on PACE4, this inhibitor will block it. For exclusive Furin inhibition, genetic knockdown (siRNA/CRISPR) is the only truly specific method, though Dec-RVKR-CMK is the gold standard for functional redundancy blockade.

Part 4: Optimized Experimental Protocol (SOP)

Method: The "Pulse-Sustain" Incubation Strategy. Objective: Maintain >95% inhibition of Furin during a 24-hour viral infection or protein expression window.

Step-by-Step Workflow
  • Preparation (Stock):

    • Dissolve Dec-RVKR-CMK in high-grade DMSO to 10 mM .

    • Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles (hydrolysis risk).

  • Pre-Incubation (The Pulse):

    • Time:T minus 1 hour .

    • Replace cell media with fresh media containing 50 µM Dec-RVKR-CMK.

    • Why: This saturates the existing pool of Furin in the TGN and on the cell surface before the challenge.

  • Challenge (Infection/Transfection):

    • Time:T = 0 .

    • Add virus or induction agent.[2][3][4]

    • Crucial: Ensure the inoculum also contains 50 µM Dec-RVKR-CMK. If you dilute the media with virus volume, you dilute the inhibitor.

  • Sustain (Replenishment - Optional for Long Assays):

    • Time:T + 12 hours (for sensitive assays).

    • Gently remove 50% of the media and replace with fresh media containing 50 µM inhibitor.

    • Why: Replenishes hydrolyzed CMK and blocks newly synthesized Furin.

Visualizing the Workflow

ProtocolWorkflow Step1 Step 1: Pre-Incubation (T - 1 hr) Add 50 µM Dec-RVKR-CMK Step2 Step 2: Viral Challenge (T = 0) Add Virus + Maintain 50 µM Inhibitor Step1->Step2 Step3 Step 3: Incubation Phase (0 to 12 hrs) Inhibitor degrades slowly Step2->Step3 Step4 Step 4: Replenishment (Optional) (T + 12 hrs) Refresh Media + Inhibitor Step3->Step4 For >24h exp Step5 Step 5: Analysis (Western Blot / Titer) Step3->Step5 For <12h exp Step4->Step5

Figure 2: The "Pulse-Sustain" Workflow. Ensures continuous suppression of Furin activity despite compound instability.

References
  • Hoffmann, M., et al. (2020).[5][6][7] "A Multibasic Cleavage Site in the Spike Protein of SARS-CoV-2 Is Essential for Infection of Human Lung Cells."[7] Molecular Cell.

    • Context: Establishes Dec-RVKR-CMK efficacy in blocking SARS-CoV-2 entry and syncytium formation.[5][8]

  • Cheng, Y.W., et al. (2020). "Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects."[5][9] Cell Reports.

    • Context: Provides IC50 data (57 nM) and cytotoxicity profiles (CC50 > 100 µM).
  • Imran, M., et al. (2019). "Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses."[2][4] Viruses.[2][3][5][7][8][10][11][12]

    • Context: Detailed analysis of cytotoxicity (Vero cells) and time-of-addition assays.[2][4]

  • Henrich, S., et al. (2003). "The crystal structure of the proprotein processing proteinase furin explains its stringent specificity." Nature Structural Biology.

    • Context: Structural basis of the covalent binding between CMK inhibitors and the Furin c

Sources

Troubleshooting

Adjusting Dec-RVKR-CMK concentrations for high cell density experiments

Technical Support Center: Optimizing Dec-RVKR-CMK for High-Density Culture The High-Density Paradox: Why Standard Protocols Fail Executive Summary: Many researchers transitioning from small-scale adherent cultures to hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Dec-RVKR-CMK for High-Density Culture

The High-Density Paradox: Why Standard Protocols Fail

Executive Summary: Many researchers transitioning from small-scale adherent cultures to high-density suspension systems (e.g., bioreactors, spin filters) encounter a sudden drop in Furin inhibition efficiency. They often respond by doubling the initial bolus of Dec-RVKR-CMK, leading to cytotoxicity without resolving the cleavage issues.

The Core Problem: Standard protocols (typically 25–50 µM bolus) assume a static enzyme load. in High Cell Density (HCD) cultures (>10^7 cells/mL), two variables change critically:

  • Target Abundance: The rate of de novo Furin synthesis exceeds the inhibitor's effective duration.

  • Inhibitor Instability: Chloromethylketones (CMK) are electrophilic; they are prone to nucleophilic attack by thiols (e.g., glutathione) and hydrolysis in conditioned media. In HCD, the half-life of Dec-RVKR-CMK can drop below 4–8 hours due to the rich proteolytic and nucleophilic environment.

Mechanism of Action & Failure Modes

To troubleshoot, you must understand the kinetics at play. Dec-RVKR-CMK is an irreversible, suicide inhibitor . It does not merely sit in the active site; it covalently alkylates the catalytic Histidine (His194) and forms a hemiketal with Serine (Ser368).[1]

The Kinetic Trap: Once a Furin molecule is inhibited, it is permanently disabled. However, the cell is a factory constantly churning out new Furin. If your inhibitor degrades (hydrolysis) before the cell stops producing Furin, you will see "cleavage breakthrough."

FurinInhibition Furin Active Furin (Newly Synthesized) Complex Covalent Inactive Complex (Irreversible) Furin->Complex Alkylation (Fast) Cleaved Cleaved Product (Undesired) Furin->Cleaved If Inhibitor Depleted Inhibitor Dec-RVKR-CMK (Unstable in Media) Inhibitor->Complex Binding Degraded Hydrolyzed Inhibitor (Inactive) Inhibitor->Degraded t½ ~4-8h (Hydrolysis) Substrate Viral Gp / Pro-protein Substrate->Cleaved Processing

Figure 1: The Kinetic Competition. The success of the experiment depends on the rate of Alkylation exceeding the rate of Inhibitor Hydrolysis and New Furin Synthesis.[2]

Troubleshooting Guide

Use this matrix to diagnose issues in your bioreactor or shaker flask experiments.

SymptomProbable CauseTechnical ExplanationCorrective Action
Incomplete Inhibition (Cleavage bands visible on Western Blot)Inhibitor Depletion The inhibitor degraded before the harvest window. New Furin was synthesized after the inhibitor concentration dropped below the

.
Switch to Pulsed-Feeding. Do not increase the initial dose. Add "top-up" doses (e.g., 10 µM) every 12 hours.
Cytotoxicity (Low viability, debris)Off-Target Inhibition High initial bolus (>75 µM) inhibits housekeeping serine proteases (e.g., PACE4, PC5/6) or reacts with cellular thiols.Step-Down Dosing. Reduce initial bolus to 25 µM. Maintain suppression with lower maintenance doses.
Precipitation Solubility Limit Dec-RVKR-CMK is hydrophobic. Adding a high-concentration stock directly to aqueous media causes crashing out.Sonicate & Warm. Pre-warm stock to 37°C. Vortex rapidly during addition. Ensure final DMSO <0.5%.

Optimized Protocol: The "Pulsed-Maintenance" Strategy

Objective: Maintain an effective concentration of Dec-RVKR-CMK (>10 µM) throughout the production phase without triggering cytotoxicity.

Context: High-density HEK293 or CHO viral vector production (e.g., AAV, Lentivirus).

Step-by-Step Methodology
  • Preparation:

    • Reconstitute Dec-RVKR-CMK in DMSO to a 10 mM stock .

    • Note: Avoid freeze-thaw cycles.[3][4] Aliquot immediately.

  • The Loading Dose (T=0):

    • At the time of induction/transfection, add a loading dose of 30 µM .

    • Why: This saturates the existing pool of Furin and establishes a baseline.

  • The Maintenance Phase (Fed-Batch):

    • T+12 hours: Add 15 µM .

    • T+24 hours: Add 15 µM .

    • Why: The half-life of the compound in media is roughly 4–8 hours [1].[2] By T+12, the effective concentration of the initial dose has dropped significantly. Re-dosing neutralizes newly synthesized Furin.

  • Harvest (T+48h):

    • Proceed with harvest. The continuous suppression prevents "breakthrough cleavage" often seen in the final hours of culture.

Protocol Validation Logic (Decision Tree)

OptimizationLoop Start Start: 30µM Loading Dose Check1 Check Viability at 24h Start->Check1 Check2 Check Cleavage (Western) Check1->Check2 No Toxic Viability < 80%? Reduce Loading Dose to 20µM Check1->Toxic Yes Cleavage Cleavage Detected? Increase Frequency (q8h) NOT Concentration Check2->Cleavage Yes Success Optimal Protocol Defined Check2->Success No Toxic->Start Retry Cleavage->Start Retry

Figure 2: Optimization Logic. Follow this decision tree to customize the protocol for your specific cell line.

Frequently Asked Questions (FAQs)

Q: Can I just use 100 µM at the start to avoid re-opening the bioreactor? A: No. While Dec-RVKR-CMK is relatively non-toxic compared to other inhibitors, concentrations >75 µM can induce apoptosis in sensitive lines (like CHO-K1) and inhibit off-target serine proteases essential for cell metabolism [2]. Furthermore, due to the hydrolysis half-life, even 100 µM will degrade to ineffective levels by 24 hours, leaving the late-stage protein production vulnerable.

Q: My media contains 10% FBS. Does this affect the concentration? A: Yes. Serum proteins (albumin) and thiols can act as "sinks," binding the inhibitor non-specifically. In serum-containing media, you may need to increase your maintenance doses by 10–20% compared to serum-free conditions.

Q: Is the inhibition reversible if I wash the cells? A: No. The chloromethylketone group forms a covalent irreversible bond with the active site Histidine [3]. However, because the cell synthesizes new enzyme, activity will return over time (hours) as fresh Furin reaches the Trans-Golgi Network. This is why "washing out" isn't the right mental model; you are combating synthesis, not equilibrium binding.

References

  • Garten, W., et al. (1994). "Processing of viral glycoproteins by the subtilisin-like endoprotease furin and its inhibition by specific peptidylchloroalkylketones."[2] Biochimie, 76(3-4), 217-225.

  • Vollenweider, F., et al. (1996). "Processing of pro-somatostatin-28: prohormone convertases and the impact of the specific inhibitor Dec-RVKR-cmk." Journal of Neurochemistry, 67(6), 2582-2590.

  • Henrich, S., et al. (2003). "The crystal structure of the proprotein processing proteinase furin explains its stringent specificity." Nature Structural Biology, 10, 520–526.

  • Tocris Bioscience. "Decanoyl-RVKR-CMK Technical Datasheet."

Sources

Optimization

Introduction: The "Dirty" Workhorse of Proprotein Convertase Inhibition

Technical Support Center: Optimizing Specificity for Dec-RVKR-CMK Topic: Reducing non-specific protease inhibition when using Dec-RVKR-CMK (Furin Inhibitor I). Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Specificity for Dec-RVKR-CMK

Topic: Reducing non-specific protease inhibition when using Dec-RVKR-CMK (Furin Inhibitor I). Audience: Researchers, scientists, and drug development professionals.

Dec-RVKR-CMK (Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone) is the industry-standard inhibitor for the Proprotein Convertase (PC) family, including Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.

However, its utility is compromised by its warhead. The chloromethylketone (CMK) group is a highly reactive electrophile. While it effectively alkylates the active site histidine of Furin, it indiscriminately reacts with free thiols (sulfhydryls) and other nucleophiles found in the cytosol and culture media.

The Problem: Users often treat cells with high concentrations (50–100 µM) to ensure inhibition, unwittingly causing:

  • Off-target alkylation of cysteine proteases and metabolic enzymes.

  • Glutathione depletion , leading to oxidative stress and apoptosis.

  • False positives in phenotypic assays due to general cytotoxicity rather than specific PC inhibition.

This guide provides the protocols to transition from "sledgehammer" dosing to precision inhibition.

Module 1: The "Goldilocks" Protocol (Optimization & Titration)

Objective: Determine the Minimal Effective Concentration (MEC) that inhibits substrate processing without inducing non-specific toxicity.

The Science: Dec-RVKR-CMK has a


 of ~1 nM for Furin in cell-free assays.[1] However, in cell culture, the effective dose is higher due to membrane permeability and serum quenching. Most papers use 50 µM, which is often excessive.
Protocol: Step-by-Step Titration
  • Seed Cells: Plate target cells to reach 70-80% confluency on the day of treatment.

  • Preparation: Reconstitute Dec-RVKR-CMK in DMSO (stock 10 mM).

    • Critical: Avoid freeze-thaw cycles.[2][3] Aliquot immediately.

  • Dosing: Prepare fresh media with the following concentration curve:

    • 0 µM (Vehicle Control): DMSO only.

    • 1 µM: Low stringency (High specificity).

    • 5 µM: Moderate stringency.

    • 10 µM: Standard working concentration.

    • 25 µM: High stringency (Risk of off-target effects increases).

    • 50 µM: Toxicity threshold (Commonly cited, but often toxic).

  • Incubation: Incubate for 4 to 8 hours .

    • Note: The CMK group is unstable in aqueous media (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ). For longer experiments (24h+), you must replenish the inhibitor every 8 hours.
      
  • Readout: Harvest lysates for Western Blot (see Module 3).

Data Interpretation Table
ConcentrationExpected Furin InhibitionNon-Specific Toxicity RiskRecommended Use Case
1 - 5 µM Partial to CompleteLowHighly sensitive cells (e.g., primary neurons).
10 - 20 µM Complete (Optimal) ModerateRobust cell lines (HEK293, HeLa, CHO).
50 - 100 µM CompleteHigh Avoid unless necessary. High risk of apoptosis masking results.

Module 2: Troubleshooting Toxicity & Off-Target Effects

Issue: "My cells are detaching or dying after treatment." Cause: The CMK group is depleting intracellular glutathione or alkylating non-target cysteine proteases.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the specific target (Furin) and off-target sinks (Serum/Thiols).

G Inhibitor Dec-RVKR-CMK (Electrophile) Furin Target: Furin/PCs (Active Site His/Ser) Inhibitor->Furin Specific Inhibition (Ki ~1nM) OffTarget Off-Target: Free Thiols (Glutathione/Cysteine Proteases) Inhibitor->OffTarget Non-Specific Alkylation (Toxicity) Serum Media Sink: Serum Proteins (BSA) Inhibitor->Serum Quenching/Inactivation

Caption: Kinetic competition: Dec-RVKR-CMK targets Furin but is consumed by serum proteins and intracellular thiols, leading to toxicity.

Troubleshooting Solutions

1. The "Serum-Starve Pulse" Method: Serum proteins (like BSA) contain nucleophiles that react with Dec-RVKR-CMK, effectively lowering the concentration available to inhibit Furin.

  • Fix: Apply the inhibitor in Opti-MEM or Serum-Free Media for the first 1-2 hours (the "pulse"). This allows the drug to enter the cell and hit the target without serum interference.

  • Follow-up: Add serum-containing media after the pulse to support cell health for the remainder of the experiment.

2. Frequency over Concentration: Instead of one high dose (e.g., 50 µM) that shocks the cell, use a lower dose (e.g., 10 µM) and replenish the media every 6-8 hours. This maintains inhibition pressure without the spike in toxicity.

Module 3: Validation & Experimental Controls

Objective: Prove that the observed effect is due to PC inhibition and not general cell sickness.

Workflow: The "Triad of Truth"

You must run these three assays in parallel to validate your results.

  • The Efficacy Assay (Western Blot):

    • Blot for the substrate , not the enzyme.

    • Success: Disappearance of the cleaved band (Mature) and accumulation of the uncleaved band (Precursor).

    • Example: If studying viral entry, blot for the Viral Envelope Protein (e.g., SARS-CoV-2 Spike: S0 vs S1/S2).

  • The Specificity Control (Genetic):

    • Use siRNA or CRISPR against Furin (or the specific PC of interest).

    • Logic: If Dec-RVKR-CMK has a phenotype different from the Furin-knockdown, the drug effect is off-target.

  • The Viability Assay (ATP/LDH):

    • Run a CellTiter-Glo (ATP) or LDH release assay on the exact same concentrations used in the experiment.

    • Rule: If viability drops below 80% at the effective dose, the data is compromised.

Frequently Asked Questions (FAQ)

Q1: Can I use Dec-RVKR-CMK to distinguish between Furin and PC7? A: No. Dec-RVKR-CMK is a pan-PC inhibitor. It inhibits Furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7 with varying affinities (


 ranges 0.1 – 3.6 nM).[1] To distinguish them, you must use genetic knockdowns or highly selective variants (though few commercially available small molecules are truly specific).

Q2: Why does the inhibitor stop working after 24 hours? A: The chloromethylketone group hydrolyzes in water and reacts with media components. Its half-life is roughly 4-8 hours.[4] For long-term inhibition, you must replace the media with fresh inhibitor at least 2-3 times per day.

Q3: Is there a non-toxic alternative to Dec-RVKR-CMK? A: "Non-toxic" is relative, but Hexa-D-Arginine (D6R) is a competitive inhibitor that does not contain the reactive CMK warhead. It is less potent but generally less cytotoxic. Alternatively, recombinant Alpha-1 Antitrypsin Portland (α1-PDX) is a highly specific protein-based inhibitor of Furin, though harder to deliver into cells.

Q4: My protein of interest is still cleaved even at 50 µM. Why? A:

  • Alternative Proteases: The cleavage might be mediated by non-PC enzymes (e.g., Cathepsins, TMPRSS2) which are not inhibited by Dec-RVKR-CMK.

  • Intracellular Location: If cleavage occurs in the ER (rare for Furin) or extracellularly, the inhibitor's permeability or stability might be the bottleneck.

References

  • Garten, W., et al. (1994). "Processing of viral glycoproteins by the subtilisin-like endoprotease furin and its inhibition by specific peptidylchloroalkylketones." Biochimie, 76(3-4), 217-225.

  • Jean, F., et al. (1998). "Alpha1-antitrypsin Portland, a bioengineered serpin highly selective for furin: application as an antipathogenic agent." Proceedings of the National Academy of Sciences, 95(13), 7293-7298.

  • Tocris Bioscience. "Decanoyl-RVKR-CMK Technical Datasheet." Tocris.

  • Remacle, A. G., et al. (2010).[5] "Substrate cleavage analysis of furin and related proprotein convertases: a comparative study." Journal of Biological Chemistry, 285, 2017-2025.

  • Cayman Chemical. "Decanoyl-RVKR-CMK Product Information." Cayman Chem.

Sources

Reference Data & Comparative Studies

Validation

Western blot validation of furin knockdown vs Dec-RVKR-CMK inhibition

Executive Summary In the validation of protease-mediated processing, distinguishing between enzyme abundance and enzymatic activity is critical. For Furin (PCSK3), this distinction dictates the choice between genetic kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the validation of protease-mediated processing, distinguishing between enzyme abundance and enzymatic activity is critical. For Furin (PCSK3), this distinction dictates the choice between genetic knockdown (KD) and chemical inhibition.

  • Genetic Knockdown (siRNA/shRNA): The gold standard for specificity . It validates that Furin specifically is the protease responsible for a cleavage event. However, it is slow (48–72h) and subject to compensatory upregulation of other Proprotein Convertases (PCs).

  • Dec-RVKR-CMK (CMK): The gold standard for screening and kinetics . It is a potent, irreversible, cell-permeable inhibitor. However, it is a pan-PC inhibitor , blocking Furin, PC5/6, PACE4, and PC7. It confirms a PC-dependent process, not a Furin-exclusive one.

Verdict: Use Dec-RVKR-CMK for rapid "Go/No-Go" assessment of PC involvement. Use Furin KD to definitively assign the cleavage event to Furin.

Mechanistic Comparison

To interpret Western Blot (WB) data correctly, one must understand the upstream molecular intervention.

Genetic Knockdown (siRNA/shRNA)
  • Mechanism: Utilizes the RISC complex to degrade FURIN mRNA.

  • Outcome: Reduction in total Furin protein abundance.

  • WB Readout: Disappearance of the Furin band (approx. 98 kDa pro-form / 87 kDa mature).

Chemical Inhibition (Dec-RVKR-CMK)
  • Mechanism: Decanoyl-RVKR-Chloromethylketone is a suicide inhibitor. It mimics the Furin consensus cleavage motif (R-X-K/R-R). The chloromethylketone group acts as an alkylating agent, covalently binding to the catalytic Histidine (His194) and Serine (Ser368) residues in the active site [1].

  • Outcome: The Furin protein remains physically present but catalytically inert.

  • WB Readout: Furin band remains visible (often unchanged). Efficacy is only visualized by the shift in substrate molecular weight (accumulation of precursor).

Visualization: Mechanism of Action[1]

Furin_Mechanism DNA Furin Gene (DNA) mRNA Furin mRNA DNA->mRNA Transcription Protein Furin Protein (Active Enzyme) mRNA->Protein Translation Substrate_Mat Substrate (Cleaved/Mature) Protein->Substrate_Mat Cleavage Activity Substrate_Pro Substrate (Precursor) Substrate_Pro->Protein siRNA siRNA/shRNA (Degrades mRNA) siRNA->mRNA Knockdown CMK Dec-RVKR-CMK (Blocks Active Site) CMK->Protein Inhibition

Figure 1: Mechanistic intervention points.[2][3][4][5][6][7][8] siRNA eliminates the enzyme source; CMK jams the catalytic machinery.

Experimental Protocols
Protocol A: Genetic Knockdown (siRNA)
  • Timeframe: 48–72 hours (Critical: Furin half-life is approx. 4–8 hours, but mRNA depletion takes time).

  • Key Reagent: Validated siRNA targeting FURIN (e.g., ON-TARGETplus or similar pools to minimize off-target effects).

Workflow:

  • Seed Cells: 24h prior to transfection (60-70% confluency).

  • Transfection: Use lipid-based reagent (e.g., Lipofectamine RNAiMAX). Final siRNA concentration: 10–25 nM.

  • Incubation: 48–72 hours. Note: If analyzing a secreted substrate, change media to serum-free 24h before harvest to avoid albumin interference.

  • Lysis: RIPA buffer + Protease Inhibitor Cocktail (PIC).

Protocol B: Chemical Inhibition (Dec-RVKR-CMK)
  • Timeframe: 16–24 hours.

  • Key Reagent: Dec-RVKR-CMK (dissolved in DMSO).

  • Critical Note: CMK is unstable in aqueous media (half-life <8h in some conditions) [2].[7] Replenishing media or using fresh aliquots is vital.

Workflow:

  • Seed Cells: Grow to 80% confluency.

  • Treatment: Replace media with fresh media containing 25–50 µM Dec-RVKR-CMK.

    • Control: DMSO vehicle equivalent.

    • Toxicity Check: Do not exceed 100 µM (cytotoxicity occurs) [3].[4]

  • Incubation: 24 hours.

  • Lysis: RIPA buffer. Crucial: The inhibitor is already covalent; standard lysis buffer PICs will not reverse the inhibition.

Visualization: Comparative Workflow

Workflow_Timeline cluster_KD Protocol A: siRNA Knockdown cluster_CMK Protocol B: Dec-RVKR-CMK Start Start Experiment KD_Seed Seed Cells (-24h) KD_Transfect Transfect siRNA (0h) KD_Seed->KD_Transfect KD_Wait Incubate 48-72h (Allows protein turnover) KD_Transfect->KD_Wait KD_Lysis Lysis & WB KD_Wait->KD_Lysis CMK_Seed Seed Cells (-24h) CMK_Treat Add Inhibitor (0h) (25-50 µM) CMK_Seed->CMK_Treat CMK_Wait Incubate 24h (Blocks processing) CMK_Treat->CMK_Wait CMK_Lysis Lysis & WB CMK_Wait->CMK_Lysis

Figure 2: Workflow timeline comparison. Inhibition is acute (24h); Knockdown is chronic (72h).

Western Blot Analysis & Data Interpretation

This is where most researchers fail: What band are you looking for?

The "Band Shift" Phenomenon

When validating Furin activity, you must probe for the Substrate , not just Furin.

  • Mature Band: Lower molecular weight (cleaved).

  • Precursor Band: Higher molecular weight (uncleaved).

Target ProteinConditionExpected WB PatternInterpretation
Furin Control Band at ~87 kDa (Mature)Normal expression.
siRNA (KD) No Band / Faint Band Successful knockdown.
Dec-RVKR-CMK Band Present (May shift slightly)Inhibitor binds active site; protein is not degraded.
Substrate (e.g., Notch, Spike)Control Dominant Low MW BandFurin is active; substrate is processed.[1][9]
siRNA (KD) Dominant High MW BandFurin absent; processing blocked.
Dec-RVKR-CMK Dominant High MW BandFurin active site blocked; processing blocked.

Key Insight: If Dec-RVKR-CMK treatment causes the substrate band to shift (Precursor accumulation), but Furin siRNA does not, the processing is likely mediated by another PC (e.g., PC5/6 or PACE4), not Furin [4].

Comparative Analysis: The "Vs"
1. Specificity (The Major Differentiator)
  • Furin siRNA: Highly specific. Targets FURIN mRNA.

  • Dec-RVKR-CMK: Promiscuous. It inhibits Furin (Ki ~1 nM), but also PC5/6 (Ki ~0.12 nM), PACE4 (Ki ~3.6 nM), and PC7 [1].[10]

    • Implication: You cannot claim "Furin-mediated cleavage" based solely on Dec-RVKR-CMK data.[7] You can only claim "Proprotein Convertase-mediated cleavage."

2. Kinetics & Stability
  • Furin siRNA: Slow. Requires days. During this time, cells may upregulate other PCs to compensate for the loss of Furin, potentially masking the phenotype.

  • Dec-RVKR-CMK: Fast. Blocks activity immediately. Less time for compensatory gene expression changes.

3. Toxicity
  • Furin siRNA: Low toxicity if using optimized lipids.

  • Dec-RVKR-CMK: Dose-dependent toxicity.[4][7][8] At >100 µM, it can induce apoptosis and non-specific cellular stress, which may alter protein trafficking independent of Furin activity [3].

Troubleshooting & Best Practices
  • Serum-Free Media: Dec-RVKR-CMK can bind to serum proteins (albumin), reducing its effective concentration. For best results, treat cells in reduced-serum or serum-free media (e.g., Opti-MEM) for the duration of the inhibition [2].

  • Loading Controls: Always use a housekeeping protein (GAPDH/Actin) that is not processed by Furin.

  • Rescue Experiment (The Ultimate Proof):

    • Knock down endogenous Furin (siRNA).

    • Transfect an siRNA-resistant Furin plasmid.

    • Result: Restoration of the cleaved substrate band confirms absolute specificity.

References
  • Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses. Viruses. [Link]

  • Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme. Journal of Virology. [Link]

  • Substrate Cleavage Analysis of Furin and Related Proprotein Convertases. Journal of Biological Chemistry. [Link]

Sources

Comparative

Decanoyl-Arg-Val-Lys-Arg-CMK vs. siRNA Gene Silencing: A Comprehensive Guide to Proprotein Convertase Inhibition

Proprotein convertases (PCs)—including Furin (PCSK3), PC1/3, PC2, and PC5/6—are master regulators of protein maturation. Residing primarily in the trans-Golgi network (TGN) and endosomes, they cleave precursor proteins a...

Author: BenchChem Technical Support Team. Date: March 2026

Proprotein convertases (PCs)—including Furin (PCSK3), PC1/3, PC2, and PC5/6—are master regulators of protein maturation. Residing primarily in the trans-Golgi network (TGN) and endosomes, they cleave precursor proteins at basic amino acid motifs (typically Arg-X-Lys/Arg-Arg↓). This proteolytic processing is an obligatory step for the activation of viral glycoproteins (e.g., SARS-CoV-2 Spike, Flavivirus prM), bacterial toxins, and endogenous pro-proteins like pro-BDNF[1][2].

When designing experiments to block PC activity, researchers typically choose between two primary modalities: pharmacological inhibition using the pan-PC inhibitor Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK) and genetic ablation via siRNA-mediated silencing . This guide objectively compares these approaches, providing the mechanistic rationale, quantitative performance data, and self-validating protocols to ensure robust experimental design.

Mechanistic Comparison & Causality

Dec-RVKR-CMK (Pharmacological Inhibition)

Dec-RVKR-CMK is a synthetic, cell-permeable peptidomimetic inhibitor that acts as a competitive suicide substrate[3].

  • Permeability: The N-terminal decanoyl group enhances lipid membrane permeability, allowing the compound to readily access the TGN and endosomes.

  • Targeting: The RVKR peptide sequence mimics the endogenous cleavage motif, competitively binding the PC active site.

  • Inactivation: Once bound, the chloromethylketone (CMK) moiety irreversibly alkylates the catalytic histidine/serine residues.

Because the RVKR motif is recognized by almost all basic-amino-acid-cleaving PCs, Dec-RVKR-CMK acts as a broad-spectrum (pan-PC) inhibitor [2].

siRNA Gene Silencing (Genetic Inhibition)

Small interfering RNA (siRNA) operates post-transcriptionally. By introducing synthetic double-stranded RNA homologous to a specific PC transcript (e.g., FURIN mRNA), the RNA-induced silencing complex (RISC) is recruited to cleave the target mRNA[4]. Unlike Dec-RVKR-CMK, siRNA provides isoform-specific inhibition (e.g., knocking down Furin without affecting PACE4 or PC7). However, its efficacy is temporally delayed, requiring 48–72 hours for mRNA degradation and subsequent turnover of the pre-existing PC protein pool[4].

MOA cluster_Pharm Pharmacological (Dec-RVKR-CMK) cluster_Gen Genetic (siRNA) Dec Dec-RVKR-CMK PC Proprotein Convertase Dec->PC Irreversible Alkylation Substrate Viral/Host Pro-protein PC->Substrate Blocked siRNA Targeted siRNA RISC RISC Complex siRNA->RISC Loads mRNA PC mRNA RISC->mRNA Cleaves mRNA->PC Translation Prevented

Mechanisms of PC inhibition: Dec-RVKR-CMK directly blocks the enzyme, while siRNA degrades mRNA.

Quantitative Data & Performance Metrics

The choice between these two methods hinges on the required specificity, onset time, and experimental model. In cell-free biochemical assays, Dec-RVKR-CMK exhibits sub-nanomolar to low-nanomolar IC50 values against isolated PCs (e.g., ~1.3 nM against Furin, 0.17 nM against PC5)[1]. However, in cell-based assays (e.g., blocking viral entry), the effective concentration shifts to the micromolar range (10–100 µM) due to cellular partitioning[2].

Table 1: Comparative Performance Profile
FeatureDec-RVKR-CMKsiRNA Knockdown
Target Specificity Pan-PC (Furin, PC1/3, PC2, PACE4, PC5/6, PC7)[2]Highly specific to targeted PC isoform[5]
Onset of Action Rapid (1–2 hours pre-incubation)Delayed (48–72 hours post-transfection)[4]
Duration of Effect Transient (Requires continuous presence)Sustained (3–7 days depending on cell division)
Cellular IC50 / Dose 10 µM – 100 µM (Cell-type dependent)[2]10 nM – 50 nM[5]
Reversibility Irreversible binding, but activity recovers upon washoutReversible upon siRNA dilution/degradation
Cytotoxicity Low to moderate (CC50 ~712 µM in Vero cells)[2]Low (Depends on transfection reagent)
Primary Use Case Acute viral entry assays, rapid biochemical blocksLong-term phenotypic studies, isoform dissection

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols incorporate critical control steps.

Protocol 1: Acute Pharmacological Inhibition using Dec-RVKR-CMK

Rationale: Because Dec-RVKR-CMK is a competitive, irreversible inhibitor, pre-incubation is essential to allow the compound to enter the TGN and alkylate the pre-existing pool of PCs before the substrate (e.g., virus) is introduced.

  • Preparation : Reconstitute Dec-RVKR-CMK in anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent hydrolysis of the chloromethylketone group.

  • Cell Seeding : Seed target cells (e.g., Vero, HEK293T) in a 96-well plate to reach 80-90% confluency.

  • Pre-incubation : Dilute the Dec-RVKR-CMK stock in serum-free media to the desired working concentrations (e.g., 10, 25, 50, and 100 µM). Replace cell media with the inhibitor-containing media and incubate for 2 hours at 37°C. Control: Use an equivalent volume of DMSO (vehicle).

  • Infection/Substrate Addition : Introduce the viral inoculum directly into the inhibitor-containing media[2][6].

  • Wash and Maintenance : After the viral entry window (e.g., 2-4 hours), wash the cells to remove unbound virus. Add fresh complete media containing a maintenance dose of Dec-RVKR-CMK (e.g., 10 µM) to prevent cleavage of newly synthesized viral proteins during egress.

  • Validation : Assess cell viability in parallel using an ATP-based luminescence assay to ensure viral reduction is not an artifact of cytotoxicity[2].

Protocol 2: Isoform-Specific Silencing via siRNA

Rationale: Because PCs have a relatively slow turnover rate in the Golgi, a 72-hour window is often necessary to achieve >80% protein depletion[4].

  • Cell Seeding : Seed cells in a 6-well plate so they are 50-60% confluent at the time of transfection.

  • Complex Formation : Dilute Furin-specific siRNA (target final concentration: 30-50 nM) in Opti-MEM[5]. In a separate tube, dilute the lipid-based transfection reagent. Combine and incubate for 15 minutes at room temperature to form liposomes.

  • Transfection : Add the complexes dropwise to the cells. Control: Use a non-targeting scrambled siRNA to control for off-target lipid toxicity and interferon responses.

  • Incubation : Incubate for 48 to 72 hours. For highly stable PC pools, a double-transfection (at 0h and 24h) may enhance knockdown efficiency[5].

  • Validation (Critical Step) : Before proceeding with the functional assay, lyse a subset of cells and perform a Western blot using an anti-Furin antibody to confirm >80% protein reduction[4]. Note: mRNA quantification via RT-qPCR is insufficient, as pre-existing protein may remain active.

Workflow cluster_Dec Dec-RVKR-CMK Workflow cluster_siRNA siRNA Workflow Start Seed Target Cells PreInc Pre-incubate 1-2h (10-100 µM) Start->PreInc Transfect Transfect siRNA (30-50 nM) Start->Transfect Infect1 Add Virus/Substrate (with inhibitor) PreInc->Infect1 Readout Assay Readout (Western Blot / Luminescence) Infect1->Readout Incubate Incubate 48-72h (Protein turnover) Transfect->Incubate Infect2 Add Virus/Substrate Incubate->Infect2 Infect2->Readout

Workflow comparison: Dec-RVKR-CMK allows for rapid assays, whereas siRNA requires 48-72h.

Decision Matrix: Synthesizing Experimental Choices

As a general rule in drug development and virology:

  • Use Dec-RVKR-CMK when you need to prove that proteolytic cleavage is the mechanistic bottleneck for a process (e.g., viral envelope fusion)[6]. Because it inhibits all PCs, a negative result definitively rules out the entire PC family.

  • Use siRNA when you need to identify which specific PC isoform is responsible. For instance, if Dec-RVKR-CMK blocks pro-BNP processing, subsequent siRNA knockdowns of Furin vs. Corin can pinpoint the exact physiological convertase[5].

References

  • Development and Prospects of Furin Inhibitors for Therapeutic Applications. Source: MDPI. URL:[Link]

  • decanoyl-RVKR-chloromethylketone | C34H66ClN11O5 | CID 9962075. Source: PubChem. URL:[Link]

  • Novel cooperative pathway of c-Myc and Furin, a pro-protein convertase, in cell proliferation as a therapeutic target in ovarian cancers. Source: Semantic Scholar. URL:[Link]

  • Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Source: PMC. URL:[Link]

  • Processing of Pro–B-Type Natriuretic Peptide: Furin and Corin as Candidate Convertases. Source: SciSpace. URL:[Link]

  • Host cell entry of Middle East respiratory syndrome coronavirus after two-step, furin-mediated activation of the spike protein. Source: PNAS. URL:[Link]

Sources

Validation

Assessing cleavage inhibition efficiency using fluorogenic peptide substrates

Title: Benchmarking Cleavage Inhibition: Fluorogenic Peptide Substrates vs. Traditional Modalities Executive Summary In the high-stakes landscape of drug discovery, the ability to accurately assess protease inhibition is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Cleavage Inhibition: Fluorogenic Peptide Substrates vs. Traditional Modalities

Executive Summary

In the high-stakes landscape of drug discovery, the ability to accurately assess protease inhibition is paramount.[1][2] While traditional methods like HPLC and colorimetric assays have served as foundational tools, Fluorogenic Peptide Substrates have emerged as the industry standard for high-throughput screening (HTS) and detailed kinetic profiling. This guide provides a technical comparison of fluorogenic substrates against alternative methodologies, supported by experimental protocols and data analysis frameworks designed for the modern application scientist.

Part 1: The Technology – Mechanisms of Action

To understand the performance edge of fluorogenic substrates, one must first distinguish between the two primary mechanisms utilized in these assays: Fluorogenic Leaving Groups and FRET (Fluorescence Resonance Energy Transfer) .

Fluorogenic Leaving Groups (e.g., AMC, AFC)
  • Mechanism: A peptide is covalently linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) via an amide bond.[3] In this state, the fluorophore's emission is shifted or suppressed.

  • Activation: Proteolytic cleavage releases the free fluorophore, resulting in a massive increase in fluorescence intensity (typically >100-fold).

  • Best For: General screening, Caspases, Proteasomes.

FRET Substrates (Quenched)
  • Mechanism: The peptide contains a Donor fluorophore (e.g., EDANS, MCA) on one end and a non-fluorescent Quencher (e.g., DABCYL, DNP) on the other.[4] Intact, the quencher absorbs the donor's energy.

  • Activation: Cleavage separates the donor from the quencher, restoring fluorescence.[5]

  • Best For: HIV Protease, SARS-CoV-2 Mpro, MMPs, and endopeptidases where specific internal sequences are required.

Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) Donor Fluorophore (Donor) Peptide Peptide Sequence (Linker) Donor->Peptide Quencher Quencher (Acceptor) Donor->Quencher FRET Peptide->Quencher FreeDonor Free Fluorophore (Emits Light) FreeQuencher Free Quencher EnergyTransfer Energy Transfer (No Fluorescence) Protease Protease (Enzyme) Protease->Peptide Hydrolysis cluster_1 cluster_1 CleavedPeptide Cleaved Peptide cluster_0 cluster_0

Figure 1: Mechanism of FRET-based fluorogenic peptide cleavage. The intact peptide brings the donor and quencher into proximity, suppressing signal. Proteolysis separates them, generating a quantifiable fluorescent signal.[6]

Part 2: Comparative Analysis – Fluorogenic vs. Alternatives[7]

The choice of assay platform dictates data quality and throughput. The following table contrasts Fluorogenic Peptide Assays with common alternatives.

Table 1: Performance Matrix of Cleavage Assay Technologies

FeatureFluorogenic Peptide (FRET/AMC) Colorimetric (pNA) HPLC / LC-MS ELISA / Antibody
Sensitivity High (Picomolar detection)Low (Micromolar detection)High (Mass dependent)Medium-High
Dynamic Range 3-4 logs1-2 logs3 logs2 logs
Throughput Ultra-High (384/1536-well)High (96-well)Low (Serial injection)Medium (Wash steps)
Real-Time Kinetics Yes (Continuous read)YesNo (Endpoint only)No (Endpoint only)
Reagent Cost ModerateLowHigh (Solvents/Columns)High (Antibodies)
Interference Autofluorescence (manageable)Turbidity/ColorMatrix effectsNon-specific binding
Why Fluorogenic Wins for Inhibition Studies:
  • Kinetic Resolution: Unlike ELISA or HPLC, fluorogenic assays allow you to monitor the reaction as it happens. This is critical for identifying slow-binding inhibitors or distinguishing between reversible and irreversible inhibition mechanisms.

  • Sensitivity: Fluorogenic substrates typically offer a detection limit 10-100x lower than colorimetric (p-nitroaniline) substrates. This allows the use of lower enzyme concentrations, keeping the assay closer to "Michaelis-Menten" conditions (

    
    ) which is essential for accurate 
    
    
    
    determination.
  • Z-Factor: In High-Throughput Screening (HTS), fluorogenic assays consistently yield Z-factors > 0.7, indicating a robust assay with excellent separation between signal and background.

Part 3: Experimental Protocol – Determination

This protocol describes the assessment of a competitive inhibitor against SARS-CoV-2 Main Protease (Mpro) using a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

Materials & Reagents
  • Enzyme: Recombinant SARS-CoV-2 Mpro (Final conc: 20-50 nM).

  • Substrate: FRET Peptide (Final conc: 10-20 µM). Note: Ideally,

    
    .
    
  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added).

  • Inhibitor: Test compound (dissolved in DMSO).

  • Plate: 384-well black, low-binding microplate.

Experimental Workflow

Step 1: Enzyme & Inhibitor Pre-incubation

  • Dilute the inhibitor in Assay Buffer to 2x the desired final concentration (8-point serial dilution).

  • Add 10 µL of diluted inhibitor to the plate wells.

  • Add 10 µL of Enzyme solution (2x concentration) to the wells.

  • Control Wells:

    • Positive Control (100% Activity): Enzyme + Vehicle (DMSO) only.

    • Negative Control (0% Activity): Buffer + Vehicle (no enzyme).

  • Incubate at Room Temperature (RT) for 15–30 minutes to allow inhibitor binding.

Step 2: Substrate Addition

  • Prepare Substrate solution at 2x concentration (e.g., 40 µM).

  • Add 20 µL of Substrate to all wells (Final Volume = 40 µL).

  • Mix briefly (shake plate for 10 seconds).

Step 3: Kinetic Measurement

  • Immediately place in a fluorescence plate reader.

  • Settings: Excitation 340 nm / Emission 490 nm (for Edans/Dabcyl).

  • Read Mode: Kinetic, read every 60 seconds for 45–60 minutes.

Protocol cluster_plate Plate Setup (384-well) Start Start Prep Reagent Prep (Buffer, Enzyme, Substrate) Start->Prep AddInhib Add Inhibitor (10 µL) (Serial Dilution) Prep->AddInhib AddEnz Add Enzyme (10 µL) (Pre-incubation 30 min) AddInhib->AddEnz AddSub Add Substrate (20 µL) (Initiate Reaction) AddEnz->AddSub Read Kinetic Read (Ex/Em, 60 min) AddSub->Read Analyze Data Analysis (Slope Calculation) Read->Analyze

Figure 2: Step-by-step workflow for determining IC50 using fluorogenic substrates.

Part 4: Data Analysis & Validation

Calculating Initial Velocity ( )

Do not use endpoint data if possible. Kinetic data is superior because it corrects for artifacts.

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) for each well.

  • Identify the linear range of the curve (usually the first 10-20 minutes).

  • Calculate the slope (

    
    ) for this linear region. This is your 
    
    
    
    .
Calculating % Inhibition


  • 
    : Slope of the well with compound.
    
  • 
    : Slope of the Positive Control (Enzyme + DMSO).
    
  • 
    : Slope of the Negative Control (No Enzyme).
    
Determination

Plot


 (x-axis) vs. 

(y-axis).[7] Fit the data using a non-linear regression model (4-parameter logistic fit):

Critical Validation: The Inner Filter Effect

Warning: Some inhibitor compounds are colored and may absorb light at the excitation or emission wavelengths of your fluorophore (e.g., Curcumin or Doxorubicin). This causes "false inhibition."

  • Validation Step: If a "hit" is colored, add the compound after the reaction has completed (endpoint). If the fluorescence signal drops significantly compared to a control, the compound is quenching the signal optically, not inhibiting the enzyme.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Protease Assays. Available at: [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Copeland, R.A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
  • Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research. Available at: [Link]

Sources

Comparative

Validating Decanoyl-Arg-Val-Lys-Arg-CMK (Dec-RVKR-CMK): A Comparative Technical Guide

Topic: Validating Decanoyl-Arg-Val-Lys-Arg-CMK Activity with Positive Control Lysates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Decanoy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Decanoyl-Arg-Val-Lys-Arg-CMK Activity with Positive Control Lysates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) is the industry-standard small-molecule inhibitor for the Proprotein Convertase (PC) family, specifically targeting Furin and PC7 . Its utility spans from blocking viral entry (e.g., SARS-CoV-2, HIV) to inhibiting the maturation of pro-oncogenic factors.

However, its irreversible "suicide" mechanism requires precise experimental conditions to validate activity. This guide outlines the mechanistic grounding of Dec-RVKR-CMK, compares it against reversible alternatives, and provides a self-validating protocol using positive control lysates to ensure experimental rigor.

Mechanistic Foundation: The "Suicide" Inhibition

Dec-RVKR-CMK functions as a substrate mimetic. It contains the canonical Furin cleavage motif (R-X-K/R-R ) but replaces the scissile bond with a reactive chloromethylketone (CMK) warhead.

Key Mechanism:

  • Recognition: The polybasic Arg-Val-Lys-Arg sequence docks into the negatively charged S1-S4 pockets of Furin.

  • Covalent Modification: The CMK group undergoes nucleophilic attack by the active site Histidine (His194) and Serine (Ser368), forming an irreversible covalent bond.

  • Inactivation: The enzyme is permanently disabled, unlike competitive inhibitors which can be displaced by high substrate concentrations.

Visualization: Mechanism of Action (DOT Diagram)

FurinInhibition Furin Active Furin Protease (Catalytic Triad: Asp-His-Ser) Complex Enzyme-Inhibitor Complex (Docking) Furin->Complex + Dec Dec-RVKR-CMK (Substrate Mimic) Dec->Complex Inactivated Irreversibly Inactivated Furin (Covalent Histidine Modification) Complex->Inactivated Alkylation of His194 Substrate Endogenous Substrate (e.g., Pro-Viral Protein) Inactivated->Substrate No Processing Cleavage Protein Maturation (BLOCKED) Substrate->Cleavage Normal Pathway

Caption: Dec-RVKR-CMK acts as a suicide inhibitor, covalently modifying the catalytic triad of Furin to prevent substrate processing.

Comparative Analysis: Dec-RVKR-CMK vs. Alternatives

Selecting the right inhibitor is critical for data integrity. Below is an objective comparison of Dec-RVKR-CMK against other common validation tools.

FeatureDec-RVKR-CMK (Recommended)Hexa-D-Arginine (D6R) Genetic Knockdown (siRNA/CRISPR)
Mechanism Irreversible (Covalent)Reversible (Competitive)Translational/Genomic Silencing
Potency (Ki) ~1 nM (High)~200 nM (Moderate)N/A (Depletion dependent)
Cell Permeability High (Lipid tail facilitates entry)Low to ModerateVariable (Transfection dependent)
Specificity Pan-PC inhibitor (Furin, PC1, PC2, PC5, PC7)Relatively Furin specificHighly Specific (Target dependent)
Time to Effect Immediate (Minutes)Immediate (Minutes)Slow (24-72 Hours)
Primary Use Case Acute activity assays, viral entry inhibitionReversibility studiesLong-term phenotype confirmation

Expert Insight: While genetic knockdown is the "gold standard" for specificity, it cannot address acute enzymatic activity. Dec-RVKR-CMK is superior for short-term functional assays due to its membrane permeability and irreversible binding kinetics [1].

Validation Protocol: Fluorogenic Activity Assay

This protocol uses a self-validating system where Positive Control Lysates (containing active Furin) are tested against the inhibitor using a fluorogenic substrate.

Critical Reagents
  • Inhibitor: Dec-RVKR-CMK (Dissolve in DMSO; Store -20°C).

  • Substrate: Boc-RVRR-AMC (Fluorogenic). Releases fluorescent AMC upon cleavage.

  • Positive Control Lysate: HepG2 or HeLa cell lysates (naturally high Furin expression). Alternatively, Recombinant Human Furin (0.5 µg/mL) as a standard.

  • Lysis Buffer (CRITICAL): 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl2 .

    • Warning: Do NOT use EDTA or EGTA. Furin is Calcium-dependent; chelators will artificially kill activity, leading to false negatives.

Experimental Workflow
Step 1: Lysate Preparation
  • Harvest

    
     HepG2 cells.
    
  • Wash 2x with PBS.

  • Lyse in 500 µL of Calcium-rich Lysis Buffer on ice for 30 min.

  • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: Inhibitor Pre-Incubation (The "Suicide" Step)

Rationale: Because Dec-RVKR-CMK is an irreversible inhibitor, it requires time to form the covalent bond before the substrate competes for the active site.

  • Test Wells: Mix 50 µL Lysate + 1 µL Dec-RVKR-CMK (Final conc: 10-50 µM).

  • Vehicle Control: Mix 50 µL Lysate + 1 µL DMSO.

  • Incubate: 30 minutes at Room Temperature (25°C).

Step 3: Substrate Reaction
  • Add 50 µL of Boc-RVRR-AMC Substrate (Final conc: 100 µM) to all wells.

  • Kinetic Read: Measure Fluorescence (Ex: 380 nm / Em: 460 nm) every 5 minutes for 60 minutes.

Visualization: Experimental Workflow (DOT Diagram)

Workflow Cells HepG2 Cells (High Furin) Lysis Lysis w/ CaCl2 (NO EDTA) Cells->Lysis Split Split Samples Lysis->Split Treat Add Dec-RVKR-CMK (Pre-incubation 30m) Split->Treat Control Add DMSO (Vehicle Control) Split->Control Substrate Add Fluorogenic Substrate (Boc-RVRR-AMC) Treat->Substrate Control->Substrate Read Measure Fluorescence (Kinetic Read) Substrate->Read

Caption: Step-by-step workflow emphasizing the critical pre-incubation step and Calcium-rich lysis buffer.

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle Control (DMSO): Linear increase in Relative Fluorescence Units (RFU) over time, indicating active cleavage of AMC.

  • Dec-RVKR-CMK Treated: Flat line or significantly reduced slope (<10% of control), confirming inhibition.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No activity in Positive Control Buffer contains EDTA/EGTA.Use buffers with 1-5 mM CaCl2. Furin is Ca2+ dependent.[1]
Incomplete Inhibition Insufficient pre-incubation.Extend pre-incubation to 60 mins to allow covalent modification.
High Background Fluorescence Lysate autofluorescence.Include a "Substrate Only" and "Lysate Only" blank.
Inhibition in Negative Control General protease activity.Use a Furin-null cell line (e.g., LoVo) as a specificity control.

References

  • Cheng, Y. W., et al. (2020).[2] Furin inhibitors block SARS-CoV-2 spike protein cleavage to suppress virus production and cytopathic effects. Cell Reports. [Link]

  • Garten, W., et al. (1994). Processing of viral glycoproteins by the subtilisin-like endoprotease furin and its inhibition by specific peptidylchloroalkylketones.[1][3] Biochimie. [Link]

  • BPS Bioscience. (2023). Furin Protease Assay Kit Protocol. BPS Bioscience Technical Data. [Link]

Sources

Validation

Technical Guide: Reproducibility of Decanoyl-Arg-Val-Lys-Arg-CMK in Furin Inhibition Assays

Executive Summary Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) is the industry-standard reference inhibitor for the Proprotein Convertase (PC) family, specifically Furin (PCSK3). Its utility spans from bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) is the industry-standard reference inhibitor for the Proprotein Convertase (PC) family, specifically Furin (PCSK3). Its utility spans from blocking SARS-CoV-2 spike protein cleavage to inhibiting cancer cell metastasis. However, as a peptidyl chloromethylketone, it suffers from inherent chemical instability and synthesis-dependent variability.

This guide addresses the "batch effect" phenomenon—where identical protocols yield divergent IC50 values due to compound degradation or impurities. We provide a comparative analysis against alternative inhibitors and a self-validating protocol to normalize results across different synthesis lots.

Part 1: The Chemistry of Variability

To ensure reproducibility, one must understand the molecule's failure points. Dec-RVKR-CMK consists of two functional domains: the Address (RVKR peptide sequence) and the Warhead (Chloromethylketone).

The Warhead Instability (The CMK Group)

The chloromethylketone (CMK) group is an electrophilic trap designed to alkylate the active site histidine or serine of the protease.

  • Mechanism: It forms an irreversible covalent bond.

  • The Risk: The CMK group is moisture-sensitive. Improper storage or repeated freeze-thaw cycles lead to hydrolysis, converting the reactive ketone into an inactive alcohol. A batch that is 95% pure by weight may only be 60% active if hydrolysis has occurred.

Stereochemical Purity

The potency of Dec-RVKR-CMK relies on the L-configuration of its amino acids to fit the Furin binding pocket (S1-S4 subsites).

  • Synthesis Artifacts: During solid-phase peptide synthesis, racemization can occur, introducing D-amino acids.

  • Impact: Even 1-2% D-isomer contamination can significantly alter the

    
    , as the enzyme cannot process the stereoisomer efficiently.
    
Counter-Ion Cytotoxicity

Peptides are synthesized as salts.

  • TFA vs. Acetate: Most research-grade peptides are delivered as Trifluoroacetate (TFA) salts. TFA is cytotoxic at high micromolar concentrations.

  • False Positives: In viral plaque reduction assays, reduced viral titers may be due to host cell death (caused by TFA) rather than Furin inhibition. Recommendation: Always request Acetate salt forms for cell-based assays or dialyze the inhibitor.

Visualizing the Mechanism

The following diagram illustrates the irreversible inhibition mechanism, highlighting the specific residues targeted by the CMK warhead.

Furin_Inhibition_Mechanism Furin Furin Protease (Active Site) Triad Catalytic Triad (Asp153, His194, Ser368) Furin->Triad Contains Complex Enzyme-Inhibitor Complex (Tetrahedral Intermediate) Triad->Complex Nucleophilic Attack (Ser368 on Carbonyl) Inhibitor Dec-RVKR-CMK (Substrate Mimic) Inhibitor->Triad Binds (S1-S4 Pockets) DeadEnzyme Irreversibly Alkylated Enzyme (Inactive) Complex->DeadEnzyme Alkylation of His194 by CMK Warhead

Figure 1: Mechanism of irreversible inactivation of Furin by Dec-RVKR-CMK. The CMK group acts as a suicide inhibitor, covalently modifying the catalytic triad.

Part 2: Comparative Performance Analysis

Dec-RVKR-CMK is not the only option. The table below compares it with the reversible inhibitor Hexa-D-Arginine (D6R) and the highly potent peptidomimetic MI-1148.

Table 1: Comparative Profile of Furin Inhibitors

FeatureDec-RVKR-CMKHexa-D-Arginine (D6R)MI-1148
Type Peptidyl ChloromethylketonePoly-arginine PeptidePeptidomimetic
Mechanism Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)
Furin

/ IC50
~1.0 nM (

) / ~2-5 nM (IC50)
~100 - 200 nM (

)
< 50 pM (

)
Selectivity Broad (Furin, PC1, PC2, PC5/6, PC7)Moderate (Prefers Furin/PACE4)High (Furin specific)
Cell Permeability High (Decanoyl tail aids entry)Low to ModerateHigh
Stability Low (Moisture sensitive)High (Protease resistant)Moderate
Primary Use Gold Standard ReferenceIn vivo studies (lower toxicity)High-potency structural studies
Reproducibility Risk High (Hydrolysis dependent)LowModerate

Critical Insight: While MI-1148 is significantly more potent, Dec-RVKR-CMK remains the standard for in vitro viral entry assays because its irreversible nature provides a clear "all-or-nothing" blockade of spike protein cleavage, simplifying data interpretation in time-course experiments.

Part 3: Protocol for Assessing Batch Consistency

Do not assume a new batch of Dec-RVKR-CMK has the same molar activity as the previous one. Use this self-validating workflow to normalize data.

Step 1: The "Active Fraction" Titration (FRET Assay)

Before applying the inhibitor to precious cell cultures, determine the active concentration using a fluorogenic substrate.

Materials:

  • Recombinant Furin (Human).

  • Fluorogenic Substrate: Boc-RVRR-AMC (7-amino-4-methylcoumarin).

  • Assay Buffer: 100 mM HEPES, 0.5% Triton X-100, 1 mM CaCl2, pH 7.5.

Protocol:

  • Prepare Stocks: Dissolve Dec-RVKR-CMK in 100% DMSO to 10 mM. Aliquot and store at -80°C immediately. Never store in aqueous buffer.

  • Enzyme Kinetics: Dilute Furin to a concentration where substrate cleavage is linear over 30 minutes.

  • Titration: Pre-incubate Furin with serial dilutions of Dec-RVKR-CMK (0.1 nM to 100 nM) for 30 minutes at 25°C.

    • Note: Pre-incubation is mandatory for irreversible inhibitors to allow alkylation to proceed to completion.

  • Start Reaction: Add Boc-RVRR-AMC substrate.

  • Read: Monitor fluorescence (Ex 380 nm / Em 460 nm).

Data Normalization: Calculate the


 (second-order rate constant of inactivation). If Batch A has an IC50 of 2 nM and Batch B has an IC50 of 4 nM, Batch B is likely 50% degraded. Adjust your cell-culture dosing volume by this factor. 
Step 2: Cell-Based Validation (Western Blot)

Confirm that the adjusted dose inhibits substrate processing in a cellular environment.

  • Cell Line: HeLa or LoVo (Furin-expressing).

  • Treatment: Treat cells with the normalized dose (e.g., 25 µM) for 24 hours.

  • Lysis & Blot: Lyse cells and blot for a known Furin substrate (e.g., PDGF-A or SARS-CoV-2 Spike if available).

  • Success Metric: Disappearance of the cleaved band (e.g., the S2 subunit of Spike) compared to the vehicle control.

Workflow Visualization

The following decision tree outlines the Quality Control (QC) process for accepting a new batch.

Batch_Validation_Workflow Start New Dec-RVKR-CMK Batch Solubilize Solubilize in DMSO (Avoid Aqueous Contact) Start->Solubilize AnalyticalQC Analytical QC (HPLC/Mass Spec) Solubilize->AnalyticalQC PurityCheck Purity > 95%? AnalyticalQC->PurityCheck Reject1 REJECT BATCH (Synthesis Impurity) PurityCheck->Reject1 No FunctionalQC Functional QC (FRET Assay vs Reference) PurityCheck->FunctionalQC Yes ActivityCheck IC50 within 10% of Reference? FunctionalQC->ActivityCheck Normalize CALCULATE CORRECTION FACTOR (Adjust Molar Dosing) ActivityCheck->Normalize No (Lower Activity) Pass RELEASE FOR USE ActivityCheck->Pass Yes Normalize->Pass

Figure 2: Quality Control workflow for validating new batches of Dec-RVKR-CMK. Note the critical step of normalizing dosing based on functional activity, not just weight.

References

  • Mechanism of Action & Viral Inhibition Imran, M., et al. (2019).[1] "Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage."[1][2][3][4] Viruses, 11(11), 1011.[2][3] [Link]

  • SARS-CoV-2 Spike Cleavage Inhibition Cheng, Y.W., et al. (2020).[5][6] "Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects."[5] Cell Reports, 33(2), 108254. [Link]

  • Comparative Potency (MI-1148 vs Dec-RVKR-CMK) Dahms, S.O., et al. (2016). "X-ray Structures of Human Furin in Complex with Competitive Inhibitors." ACS Chemical Biology, 12(5), 1211–1216. (Contextual citation for MI-series potency). [Link]

  • Properties of Chloromethylketone Inhibitors Powers, J.C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. [Link]

  • Reversible Poly-Arginine Inhibitors (D6R) Cameron, A., et al. (2000). "Polyarginines are potent furin inhibitors." Journal of Biological Chemistry, 275(47), 36741-36749. [Link]

Sources

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